Nerigliatin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKQITXHVYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336892 | |
| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245603-92-2 | |
| Record name | PF-04937319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04937319 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04937319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nerigliatin: A Deep Dive into its Mechanism of Action for the Treatment of Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nerigliatin (PF-04937319) is an orally active, small-molecule glucokinase (GK) activator that was under development for the treatment of type 2 diabetes mellitus (T2DM). As a partial activator of GK, this compound was designed to enhance glucose sensing in key metabolic tissues—the pancreas and the liver—thereby improving glycemic control. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways. While showing promise in early clinical trials for its glucose-lowering effects with a potentially reduced risk of hypoglycemia compared to other GK activators, its development was associated with concerns regarding off-target effects, notably peripheral nerve degeneration at higher doses in preclinical models.
Introduction: The Role of Glucokinase in Glucose Homeostasis
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in the regulation of glucose homeostasis. It functions as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn modulates glucose-stimulated insulin secretion (GSIS).[1] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, promoting glycogen synthesis and hepatic glucose uptake, thereby reducing hepatic glucose output.[2] Due to its central role, GK has been an attractive therapeutic target for the treatment of T2DM.
This compound: A Partial Glucokinase Activator
This compound is a partial activator of glucokinase, meaning it enhances the enzyme's activity but does not induce its maximal velocity. This characteristic was intended to provide a glucose-dependent therapeutic effect with a lower risk of hypoglycemia compared to full GK activators.[2][3]
Molecular Profile
-
Compound: this compound (PF-04937319)
-
Chemical Name: N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide
-
Molecular Formula: C₂₂H₂₀N₆O₄
-
Mechanism of Action: Glucokinase Activator (GKA)
Mechanism of Action: A Dual Role in Pancreas and Liver
This compound exerts its glucose-lowering effects through a dual mechanism of action, targeting glucokinase in both pancreatic β-cells and hepatocytes.
Pancreatic Action: Enhancing Insulin Secretion
In pancreatic β-cells, this compound allosterically binds to glucokinase, increasing its affinity for glucose. This sensitization of the β-cell to ambient glucose levels leads to a more robust insulin secretion in response to postprandial glucose excursions. This glucose-dependent action is a key feature, as the insulinotropic effect is more pronounced at higher glucose concentrations, theoretically minimizing the risk of hypoglycemia during periods of euglycemia.
Hepatic Action: Improving Glucose Disposal
In the liver, activation of glucokinase by this compound enhances the conversion of glucose to glucose-6-phosphate. This has two primary consequences:
-
Increased Glycogen Synthesis: The elevated levels of glucose-6-phosphate promote the storage of glucose as glycogen.
-
Reduced Hepatic Glucose Output: By increasing hepatic glucose uptake and utilization, this compound helps to suppress the excessive release of glucose from the liver, a common feature of T2DM.
Signaling Pathway
The signaling pathway for this compound's action is centered on the activation of glucokinase and its downstream metabolic effects.
Caption: this compound's dual mechanism of action in pancreatic β-cells and hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | Value/Observation | Species/System |
| Glucokinase Activation (EC₅₀) | 154.4 μM | In vitro enzyme assay |
| Toxicology Finding | Axonal degeneration in peripheral (sciatic) nerve | Female Sprague-Dawley rats |
| Toxicology Dose (Rats) | 50 and 1000 mg/kg (once daily, 1 month) | Female Sprague-Dawley rats |
| Toxicology Finding | Peripheral nerve degeneration, unscheduled deaths | Beagle dogs |
| Toxicology Dose (Dogs) | 50 and 500 mg/kg (once daily, 1 month) | Beagle dogs |
Table 2: Clinical Efficacy Data from Phase 2 Studies (12 weeks, as add-on to metformin)
| Parameter | This compound (100 mg) | Placebo | Sitagliptin (100 mg) | Glimepiride (titrated) |
| Change in HbA1c (%) | -0.45 to -0.47 (placebo-adjusted) | - | -0.43 | -0.83 |
| Change in Fasting Plasma Glucose (mmol/L) | Inconsistent (-0.83 to +0.50, placebo-adjusted) | - | - | - |
Data from studies NCT01475461 and NCT01517373 as reported in Amin NB, et al. Diabetes Obes Metab. 2016.[4]
Table 3: Clinical Safety Data - Hypoglycemia Rates (12 weeks)
| Treatment Group | Percentage of Patients Reporting Hypoglycemia |
| This compound (100 mg) | 5.1% |
| Placebo | 2.5% |
| Sitagliptin | 1.8% |
| Glimepiride | 34.4% |
Data from studies NCT01475461 and NCT0151737T3 as reported in Amin NB, et al. Diabetes Obes Metab. 2016.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited.
In Vitro Glucokinase Activity Assay (Representative Protocol)
This is a representative protocol based on common methods for measuring glucokinase activity.
Principle: The activity of glucokinase is determined using a coupled enzyme assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 6 mM MgCl₂
-
Substrates: D-glucose, ATP
-
Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cofactor: NADP⁺
-
Test Compound: this compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, G6PDH, NADP⁺, and varying concentrations of glucose.
-
Add this compound or vehicle (DMSO) to the appropriate wells.
-
Add recombinant glucokinase to all wells except for the negative control.
-
Initiate the reaction by adding ATP.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC₅₀.
Caption: Workflow for a coupled glucokinase activity assay.
Clinical Trial Protocol for Efficacy and Safety Assessment (Based on NCT01475461 & NCT01517373)
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter studies.
Patient Population: Adults with T2DM inadequately controlled on a stable dose of metformin.
Key Inclusion Criteria:
-
Diagnosis of T2DM
-
On stable metformin monotherapy
-
HbA1c within a specified range (e.g., 7.0% to 10.5%)
Key Exclusion Criteria:
-
History of type 1 diabetes or diabetic ketoacidosis
-
Significant renal or hepatic impairment
-
Recent cardiovascular events
Treatments:
-
This compound (various doses, e.g., 3, 10, 20, 50, 100 mg) once daily
-
Placebo
-
Active comparator (e.g., sitagliptin 100 mg once daily or titrated glimepiride)
Duration: 12 weeks of treatment.
Primary Endpoint: Change from baseline in HbA1c at Week 12.
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG)
-
Proportion of patients achieving target HbA1c levels
-
Incidence and severity of adverse events, with a focus on hypoglycemia
Methodology for Endpoint Assessment:
-
HbA1c: Measured by a central laboratory using a standardized, validated assay at screening and specified follow-up visits.
-
Fasting Plasma Glucose: Measured from venous blood samples collected after an overnight fast at specified visits.
-
Hypoglycemia: Defined by symptoms of hypoglycemia and/or a self-monitored or laboratory-confirmed plasma glucose level below a predefined threshold (e.g., <70 mg/dL).
Statistical Analysis: The primary efficacy analysis was typically an analysis of covariance (ANCOVA) on the change from baseline in HbA1c, with treatment as a factor and baseline HbA1c as a covariate.
Caption: Logical flow of the Phase 2 clinical trials for this compound.
Conclusion
This compound represents a mechanistically interesting approach to the treatment of T2DM by targeting the glucose-sensing enzyme glucokinase in both the pancreas and the liver. Early clinical data demonstrated its efficacy in improving glycemic control with a favorable hypoglycemia profile compared to sulfonylureas. However, the emergence of safety signals in preclinical toxicology studies, specifically peripheral neuropathy, likely posed a significant challenge to its continued development. This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data and representative experimental protocols, to serve as a valuable resource for the scientific community.
References
A Technical Guide to Nerigliatin's Molecular Target: Glucokinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerigliatin (PF-04937319) is a small molecule compound that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus. Its mechanism of action is centered on the allosteric activation of the enzyme glucokinase (GK), a key regulator of glucose homeostasis. This document provides an in-depth technical overview of the molecular target of this compound, including its quantitative interaction with glucokinase, detailed experimental protocols for assessing this interaction, and the downstream signaling pathways modulated by its activity.
Introduction to Glucokinase: The Molecular Target
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in several key cell types, most notably pancreatic β-cells and hepatocytes.[1] Unlike other hexokinases, glucokinase has a lower affinity for glucose, which allows it to respond dynamically to fluctuations in blood glucose levels within the physiological range.[2]
In pancreatic β-cells, glucokinase acts as the rate-limiting step in glucose-stimulated insulin secretion (GSIS). In hepatocytes, it facilitates the uptake and conversion of glucose into glucose-6-phosphate, promoting glycogen synthesis and regulating hepatic glucose output.[1] Given its central role in glucose homeostasis, glucokinase has emerged as an attractive therapeutic target for the treatment of type 2 diabetes.[3] this compound is a selective glucokinase activator (GKA) that binds to an allosteric site on the enzyme, inducing a conformational change that enhances its catalytic activity.[3]
Quantitative Analysis of this compound's Interaction with Glucokinase
This compound enhances the activity of glucokinase. The potency of this activation has been quantified by its half-maximal effective concentration (EC50). However, there are conflicting reports of this value in the available literature.
| Parameter | Value | Source |
| EC50 | 154.4 µM | MedchemExpress[4][5] |
| EC50 | 174 nM | R&D Systems[6] |
Note: The significant discrepancy in the reported EC50 values may be attributable to different assay conditions, such as glucose and ATP concentrations, enzyme source, and buffer components. Further investigation into the primary literature is warranted to resolve this disparity. Glucokinase activators, in general, are known to increase the enzyme's affinity for glucose (decrease S0.5) and/or increase its maximal catalytic rate (kcat).[7]
Experimental Protocols for Assessing Glucokinase Activation
The activation of glucokinase by compounds such as this compound can be assessed using various in vitro enzymatic assays. A common method is a coupled spectrophotometric assay.
Coupled Spectrophotometric Glucokinase Activity Assay
This assay measures the production of glucose-6-phosphate (G6P) by glucokinase in a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
This compound (or other test compounds)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Adenosine 5'-triphosphate (ATP)
-
D-glucose
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Add varying concentrations of the test compound (this compound) to the wells of the microplate.
-
Add the glucokinase enzyme to the wells and incubate for a specified period.
-
Initiate the reaction by adding D-glucose to the wells.
-
Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.
-
Calculate the initial reaction velocities and plot them against the concentration of the test compound to determine the EC50 value.
Signaling Pathways Modulated by this compound
By activating glucokinase, this compound influences key signaling pathways in pancreatic β-cells and hepatocytes, ultimately leading to improved glycemic control.
Pancreatic β-Cell Signaling
In pancreatic β-cells, the activation of glucokinase by this compound enhances the rate of glycolysis. This leads to an increased intracellular ATP:ADP ratio, which triggers the closure of ATP-sensitive potassium (KATP) channels on the cell membrane. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.
Hepatic Signaling
In hepatocytes, this compound-mediated activation of glucokinase increases the conversion of glucose to glucose-6-phosphate. This has two primary effects: it promotes the synthesis of glycogen for storage and enhances the flux through the glycolytic pathway. The increased glycolytic flux can lead to the production of substrates for de novo lipogenesis. In the nucleus, glucokinase is regulated by the glucokinase regulatory protein (GKRP), and activators like this compound can promote the translocation of glucokinase to the cytoplasm.
Experimental Workflow for Characterizing a Glucokinase Activator
The preclinical characterization of a novel glucokinase activator like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.
Conclusion
This compound targets glucokinase, a critical enzyme in glucose homeostasis, by acting as an allosteric activator. This mechanism enhances glucose sensing in pancreatic β-cells, leading to increased insulin secretion, and promotes glucose uptake and metabolism in the liver. The quantitative characterization of its interaction with glucokinase and the elucidation of its effects on downstream signaling pathways are crucial for understanding its therapeutic potential and for the development of future glucokinase activators. The provided experimental frameworks offer a basis for the continued investigation of this compound and other molecules in this class.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. diabetesjournals.org [diabetesjournals.org]
Nerigliatin: A Selective Glucokinase Activator for the Treatment of Type 2 Diabetes Mellitus
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nerigliatin (PF-04937319) is an orally active, small-molecule selective activator of glucokinase (GK), a key enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver. This dual mechanism of action positions this compound as a potential therapeutic agent for improving glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, efficacy, and safety profile. Detailed experimental methodologies and signaling pathways are presented to provide a thorough understanding of this compound for research and drug development professionals.
Mechanism of Action
Glucokinase acts as a glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycogen and glycolysis. This compound is a partial glucokinase activator that enhances the enzyme's activity, leading to improved glucose sensing and metabolism at lower glucose concentrations.[2]
Signaling Pathway
The activation of glucokinase by this compound initiates a cascade of events in both pancreatic β-cells and hepatocytes, as depicted in the signaling pathway diagram below.
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Preclinical Studies
In Vitro Glucokinase Activation
This compound has been characterized as a partial activator of glucokinase.
Table 1: In Vitro Glucokinase Activation of this compound
| Parameter | Value | Reference |
| EC50 | 154.4 μM | [3][4] |
A standard method for determining glucokinase activity involves a coupled enzymatic assay. The phosphorylation of glucose by glucokinase produces glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
ATP
-
Glucose
-
NADP+
-
G6PDH
-
Recombinant human glucokinase
-
This compound (or other test compounds) dissolved in DMSO
-
-
Procedure:
-
Add all reagents except ATP to a 96-well plate.
-
Incubate for a short period to allow the test compound to bind to the enzyme.
-
Initiate the reaction by adding ATP.
-
Measure the rate of NADPH formation by monitoring the absorbance at 340 nm over time.
-
Calculate the EC50 value by fitting the dose-response data to a suitable pharmacological model.
-
Caption: General workflow for an in vitro glucokinase activation assay.
Preclinical Toxicology
Preclinical studies in rats and dogs have identified a potential safety concern with this compound.
-
Finding: Peripheral nerve degeneration was observed in both rats and dogs following chronic administration of this compound.[3][4]
-
Dose Information: Specific dose-response data for the induction of peripheral neuropathy are not publicly available.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with T2DM.
Phase 1 Clinical Trials
-
NCT01044537: A single-dose study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in subjects with T2DM.[5]
-
NCT01272804: A multiple-dose study to characterize the safety, tolerability, pharmacokinetics, and pharmacodynamics of escalating oral doses of this compound in patients with T2DM.[6]
Detailed results from these Phase 1 trials are not fully published.
Phase 2 Clinical Trials
Two key dose-ranging, randomized, double-blind, placebo-controlled Phase 2 studies (NCT01475461 and NCT01517373) evaluated the efficacy and safety of this compound as an add-on therapy to metformin in adults with T2DM.
The primary endpoint for these studies was the change from baseline in HbA1c at week 12.
Table 2: Change in HbA1c from Baseline at Week 12 (Placebo-Adjusted)
| Treatment Group | Study B1621002 (vs. Glimepiride) | Study B1621007 (vs. Sitagliptin) | Reference |
| This compound 10 mg | - | - | |
| This compound 20 mg | - | - | |
| This compound 50 mg | - | - | |
| This compound 100 mg | -0.45% | -0.47% | |
| Sitagliptin 100 mg | - | -0.43% | |
| Titrated Glimepiride | -0.83% | - |
Table 3: Change in Fasting Plasma Glucose (FPG) from Baseline at Week 12 (Placebo-Adjusted)
| Treatment Group | Study B1621002 (vs. Glimepiride) | Study B1621007 (vs. Sitagliptin) | Reference |
| This compound 100 mg | -0.83 mmol/L | +0.50 mmol/L |
Hypoglycemia was a key safety parameter assessed in the Phase 2 trials.
Table 4: Incidence of Hypoglycemia at Week 12
| Treatment Group | Percentage of Patients Reporting Hypoglycemia | Reference |
| Placebo | 2.5% | |
| This compound 100 mg | 5.1% | |
| Sitagliptin 100 mg | 1.8% | |
| Titrated Glimepiride | 34.4% |
Overall, this compound was well-tolerated at doses up to 100 mg daily.
The OGTT is a standard procedure to assess how the body processes glucose.
-
Patient Preparation:
-
Unrestricted carbohydrate diet (≥150 g/day ) for 3 days prior to the test.
-
Overnight fast of 8-12 hours.
-
-
Procedure:
-
A fasting blood sample is drawn.
-
The patient consumes a standardized glucose solution (typically 75g).
-
Blood samples are drawn at specified intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.
-
Plasma glucose concentrations are measured at each time point.
-
Caption: Standardized workflow for an Oral Glucose Tolerance Test (OGTT).
Discussion and Future Perspectives
This compound has demonstrated efficacy in improving glycemic control in patients with T2DM, with a safety profile that includes a lower risk of hypoglycemia compared to sulfonylureas. The observed reduction in HbA1c is clinically meaningful. However, the inconsistent effect on fasting plasma glucose and the preclinical signal of peripheral neuropathy are important considerations for its future development. Further investigation into the mechanism of the observed neuropathy and long-term safety studies would be crucial for the continued clinical development of this compound or other glucokinase activators with a similar profile.
Conclusion
This compound is a selective glucokinase activator that has shown promise in clinical trials for the treatment of T2DM. Its mechanism of action, targeting a key regulator of glucose homeostasis, offers a rational approach to managing this metabolic disease. The available data suggest a favorable efficacy and safety profile, although further studies are needed to fully elucidate its long-term effects. This technical guide provides a detailed summary of the current knowledge on this compound to inform ongoing research and development in the field of diabetes therapeutics.
References
- 1. Pharmacodynamic and pharmacokinetic profiles of a novel GLP-1 receptor biased agonist-SAL0112 [ouci.dntb.gov.ua]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Nerigliatin (PF-04937319): A Novel Glucokinase Activator for Type 2 Diabetes Mellitus
An important clarification: Initial research indicates that Nerigliatin (PF-04937319) is a glucokinase activator (GKA) and not a GPR119 agonist. This guide will focus on its discovery, development, and mechanism of action as a GKA.
This compound (PF-04937319) is an investigational small molecule developed for the treatment of type 2 diabetes mellitus (T2DM). It functions as a partial activator of the enzyme glucokinase (GK), a key regulator of glucose homeostasis. By enhancing the activity of glucokinase in a glucose-dependent manner, this compound aims to improve glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Rationale
The discovery of this compound stems from the understanding of glucokinase as a critical glucose sensor in the body.[1][4] Glucokinase, found predominantly in pancreatic β-cells and liver parenchymal cells, plays a pivotal role in glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[1][2][5][6] Genetic mutations that increase glucokinase activity are associated with hyperinsulinemic hypoglycemia, while mutations that decrease its activity lead to maturity-onset diabetes of the young (MODY).[3] This genetic evidence strongly supports the therapeutic potential of activating glucokinase for the treatment of T2DM.
This compound was designed as a partial glucokinase activator to mitigate the risk of hypoglycemia observed with earlier, more potent glucokinase activators.[2][3][6] The therapeutic hypothesis is that a partial activator can enhance glucose-dependent insulin secretion and hepatic glucose uptake sufficiently to improve glycemic control in T2DM patients, while having a minimal effect at normal or low blood glucose concentrations, thereby reducing the likelihood of hypoglycemic events.[3][7]
Physicochemical Properties and Synthesis
This compound is chemically known as N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide.[1][8]
| Property | Value |
| Molecular Formula | C22H20N6O4 |
| Molecular Weight | 432.43 g/mol |
| CAS Number | 1245603-92-2 |
A detailed, multi-step synthesis process for this compound has been described, involving the coupling of key benzofuran and pyrimidine intermediates.[1][2]
Mechanism of Action and Signaling Pathway
This compound allosterically binds to glucokinase, increasing its affinity for glucose and enhancing its catalytic activity.[6] This activation is glucose-dependent, meaning this compound's effect is more pronounced at higher glucose concentrations.
Pancreatic β-Cell Signaling
In pancreatic β-cells, the activation of glucokinase by this compound accelerates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis.[1][2] This leads to an increase in the ATP:ADP ratio within the cell. The elevated ATP levels cause the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) that triggers the exocytosis of insulin-containing granules.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Glycemic Effect and Safety of a Systemic, Partial Glucokinase Activator, PF-04937319, in Patients With Type 2 Diabetes Mellitus Inadequately Controlled on Metformin-A Randomized, Crossover, Active-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pf-04937319 | C22H20N6O4 | CID 46916694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results of Nerigliatin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerigliatin (PF-04937319) is a partial glucokinase activator (GKA) that was developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Activation of GK is intended to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake, thereby lowering blood glucose levels.[2] This technical guide provides an in-depth summary of the publicly available data from early-phase clinical trials of this compound, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Efficacy and Safety Data from Phase 2a Clinical Trials
Two parallel-group, randomized, double-blind, placebo-controlled Phase 2a studies (Study B1621002 and Study B1621007) evaluated the efficacy and safety of a range of once-daily doses of this compound as an add-on therapy to metformin in patients with T2DM.[4][5]
Glycemic Efficacy
The primary efficacy endpoint in these studies was the change from baseline in glycated hemoglobin (HbA1c) at week 12.[4] Key secondary endpoints included the change in fasting plasma glucose (FPG).[4]
Table 1: Change from Baseline in HbA1c at Week 12 [4][5]
| Treatment Group | Study B1621002: Placebo-Adjusted Mean Change in HbA1c (%) | Study B1621007: Placebo-Adjusted Mean Change in HbA1c (%) |
| This compound 3 mg | - | -0.08 |
| This compound 10 mg | -0.21 | -0.15 |
| This compound 20 mg | - | -0.29 |
| This compound 50 mg | -0.36 | -0.33 |
| This compound 100 mg | -0.45 | -0.47 |
| Sitagliptin 100 mg | - | -0.43 |
| Glimepiride (titrated) | -0.83 | - |
Table 2: Change from Baseline in Fasting Plasma Glucose (FPG) at Week 12 [4]
| Treatment Group | Study B1621002: Placebo-Adjusted Mean Change in FPG (mmol/L) | Study B1621007: Placebo-Adjusted Mean Change in FPG (mmol/L) |
| This compound 50 mg | -0.50 | -0.33 |
| This compound 100 mg | -0.83 | +0.50 |
Safety and Tolerability
The incidence of hypoglycemia was a key safety measure.
Table 3: Incidence of Hypoglycemia at Week 12 [4][5]
| Treatment Group | Percentage of Patients Reporting Hypoglycemia |
| Placebo | 2.5% |
| This compound 100 mg | 5.1% |
| Sitagliptin 100 mg | 1.8% |
| Glimepiride (titrated) | 34.4% |
Experimental Protocols
Study Design
Both Phase 2a studies were randomized, double-blind, placebo-controlled, parallel-group trials.[5] Patients with T2DM who were inadequately controlled on metformin were enrolled.[4] In Study B1621002, titrated glimepiride was used as an active comparator, while in Study B1621007, sitagliptin was the active comparator.[4][5] The treatment duration was 12 weeks.[4]
Key Methodologies
-
Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels were measured at baseline and at week 12 to assess long-term glycemic control. The specific analytical method used was likely a laboratory-based, standardized assay such as high-performance liquid chromatography (HPLC) or immunoassay, in accordance with clinical trial standards.
-
Fasting Plasma Glucose (FPG) Measurement: FPG was measured at baseline and at week 12 after an overnight fast. This was likely performed using a standard enzymatic assay on plasma samples.
-
Safety Assessments: Adverse events, including hypoglycemia, were monitored and recorded throughout the studies. Hypoglycemic events were likely defined based on plasma glucose levels and/or the presence of symptoms.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Glucokinase Activation
This compound acts as a partial activator of glucokinase. In pancreatic β-cells, this leads to an increased rate of glucose metabolism, resulting in a higher ATP:ADP ratio. This, in turn, leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, and reduced hepatic glucose output.
Caption: this compound's mechanism of action in pancreatic β-cells and hepatocytes.
Clinical Trial Workflow
The early-phase clinical trials for this compound followed a standard workflow for pharmaceutical development.
Caption: Generalized workflow for the Phase 2a clinical trials of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacodynamics of Nerigliatin: A Preclinical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerigliatin (PF-04937319) is a partial activator of the glucokinase (GK) enzyme, a key regulator of glucose homeostasis. Developed by Pfizer, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). By allosterically binding to glucokinase, this compound enhances the enzyme's activity, leading to increased glucose phosphorylation in pancreatic β-cells and hepatocytes. This dual mechanism of action is intended to improve glycemic control by augmenting glucose-stimulated insulin secretion and enhancing hepatic glucose uptake and metabolism.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound functions as a glucokinase activator (GKA). Glucokinase acts as a glucose sensor in the body, and its activation is a rate-limiting step in glucose metabolism in key metabolic tissues.[1][2]
-
In Pancreatic β-Cells: By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate. This increase in intracellular glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions. The elevated intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[3][4]
-
In Hepatocytes: In the liver, glucokinase activation by this compound promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis. This enhanced hepatic glucose uptake and metabolism contribute to the lowering of blood glucose levels, particularly in the postprandial state.[5][6] Furthermore, activation of hepatic glucokinase can lead to a reduction in endogenous glucose production.[7]
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.
Quantitative Pharmacodynamic Data
While comprehensive preclinical data for this compound remains largely proprietary, the following tables summarize available quantitative information and representative data from studies on similar glucokinase activators.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Source |
| EC50 | 154.4 μM | Not Specified | [8] |
Table 2: Preclinical Toxicology of this compound
| Species | Dosing Regimen | Observed Effects | Source |
| Rat (Female) | 50 - 1000 mg/kg, p.o., once daily for 1 month | Axonal degeneration in the peripheral (sciatic) nerve. | [8] |
| Dog | 5 - 500 mg/kg, p.o., once daily for 1 month | Peripheral nerve degeneration; unscheduled deaths at 500 mg/kg/day. | [8] |
Table 3: Representative Preclinical Efficacy of a Hepatoselective Glucokinase Activator (PF-04991532) in a Diabetic Rat Model
| Animal Model | Treatment | Endpoint | Result | Source |
| Goto-Kakizaki Rat | Acute administration of PF-04991532 | Plasma Glucose | Dose-dependent reduction. | [7] |
| Goto-Kakizaki Rat | 28-day treatment with PF-04991532 | Fasting Plasma Glucose | Significant reduction at 30, 60, and 100 mg/kg. | [7] |
| Goto-Kakizaki Rat | Hyperglycemic Clamp with PF-04991532 | Glucose Infusion Rate | ~5-fold increase. | [7] |
| Goto-Kakizaki Rat | Hyperglycemic Clamp with PF-04991532 | Endogenous Glucose Production | 60% reduction. | [7] |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of glucokinase activators. Below are representative methodologies for key preclinical pharmacodynamic studies.
Oral Glucose Tolerance Test (OGTT)
This test assesses the effect of a compound on glucose disposal following an oral glucose challenge.
-
Animal Models: Male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice are commonly used models of T2DM.
-
Acclimatization and Fasting: Animals are acclimated to the housing conditions for at least one week. Prior to the test, animals are fasted for 6-16 hours with free access to water.
-
Compound Administration: this compound or vehicle is administered via oral gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.
-
Glucose Challenge: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma can be separated for subsequent analysis of insulin levels using an ELISA kit.
-
Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of the compound on glucose tolerance and insulin secretion.
Hyperglycemic Clamp
This technique is used to assess insulin secretion and action under controlled hyperglycemic conditions.
-
Animal Preparation: Rats are surgically implanted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Experimental Setup: Conscious, unrestrained animals are used for the experiment. A variable infusion of glucose is administered to clamp the blood glucose at a specific hyperglycemic level (e.g., 180 mg/dL).
-
Compound Administration: this compound or vehicle is administered as a bolus followed by a constant infusion.
-
Measurements: The glucose infusion rate (GIR) required to maintain hyperglycemia is recorded as a measure of glucose disposal. Blood samples are collected to measure plasma insulin and C-peptide levels to assess β-cell function. Labeled glucose tracers can be used to determine endogenous glucose production and glucose uptake.
In Vitro Glucokinase Activation Assay
This assay measures the direct effect of a compound on the enzymatic activity of glucokinase.
-
Enzyme and Substrates: Recombinant human glucokinase is used. The reaction mixture contains glucose, ATP, and NADP+, along with the coupling enzyme glucose-6-phosphate dehydrogenase.
-
Compound Incubation: this compound at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of NADPH production, which is proportional to the rate of glucose-6-phosphate formation, is measured spectrophotometrically at 340 nm.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal activation (EC50) is determined by fitting the data to a dose-response curve.
General Preclinical Pharmacodynamic Experimental Workflow
Caption: General experimental workflow for preclinical pharmacodynamic assessment of this compound.
Conclusion
This compound, as a partial glucokinase activator, demonstrated a clear mechanism of action aimed at improving glucose homeostasis in preclinical models. While specific quantitative pharmacodynamic data in the public domain is limited, the available information, combined with data from similar compounds, highlights its potential to lower blood glucose through effects on both the pancreas and the liver. The provided experimental protocols offer a framework for the continued investigation and characterization of novel glucokinase activators. Further research is warranted to fully elucidate the dose-response relationships and long-term efficacy and safety of this compound in relevant preclinical models of type 2 diabetes.
References
- 1. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting Hepatic Glucokinase in Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 7. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Nerigliatin in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerigliatin (PF-04937319) is an orally active, partial allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By targeting GK in both the pancreas and the liver, this compound enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake and glycogen synthesis. This dual mechanism of action offers a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the role of this compound in glucose homeostasis, including its mechanism of action, quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Glucokinase (GK) acts as a glucose sensor in the body, playing a pivotal role in the regulation of glucose metabolism.[1] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose metabolism, which in turn stimulates insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, promoting glucose uptake and its conversion into glycogen for storage.[1]
This compound is a small molecule activator of glucokinase that has been investigated for its potential to improve glycemic control in patients with T2DM.[2][3] As a partial activator, it is designed to enhance the body's natural glucose-sensing and disposal mechanisms while potentially mitigating the risk of hypoglycemia that has been a concern with some full glucokinase activators.[3][4]
Mechanism of Action
This compound functions as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme that increases its affinity for glucose and enhances its catalytic activity.[5] This activation occurs in both pancreatic β-cells and hepatocytes, leading to a dual effect on glucose homeostasis:
-
In Pancreatic β-cells: By increasing the activity of glucokinase, this compound enhances the sensitivity of β-cells to ambient glucose levels. This results in a more robust glucose-stimulated insulin secretion (GSIS), helping to lower postprandial glucose excursions.[3]
-
In the Liver: Activation of hepatic glucokinase by this compound promotes the uptake and conversion of glucose to glucose-6-phosphate. This, in turn, stimulates glycogen synthesis and reduces hepatic glucose output, contributing to lower fasting and postprandial glucose levels.[3]
Quantitative Data from Clinical Trials
Two Phase 2, randomized, double-blind, placebo-controlled, dose-ranging studies (Study B1621002 and Study B1621007) evaluated the efficacy and safety of this compound (PF-04937319) as an add-on therapy to metformin in adults with T2DM.[2] The primary endpoint in both studies was the change from baseline in HbA1c at week 12.[2]
Table 1: Placebo-Adjusted Change in HbA1c at Week 12 [2]
| This compound Dose (once daily) | Study B1621002 (mmol/mol) | Study B1621002 (%) | Study B1621007 (mmol/mol) | Study B1621007 (%) |
| 3 mg | - | - | Not specified | Not specified |
| 10 mg | -2.7 | -0.25 | -2.4 | -0.22 |
| 20 mg | - | - | -3.9 | -0.36 |
| 50 mg | -4.8 | -0.44 | -4.5 | -0.41 |
| 100 mg | -5.11 | -0.47 | -4.94 | -0.45 |
| Sitagliptin 100 mg | - | - | -4.69 | -0.43 |
| Titrated Glimepiride | -9.07 | -0.83 | - | - |
Table 2: Placebo-Adjusted Change in Fasting Plasma Glucose (FPG) at Week 12 [2]
| This compound Dose (once daily) | Study B1621002 (mmol/L) | Study B1621007 (mmol/L) |
| 50 mg | -0.61 | -0.61 |
| 100 mg | +0.50 | -0.83 |
Table 3: Incidence of Hypoglycemia at Week 12 [2]
| Treatment Group | Incidence of Hypoglycemia (%) |
| Placebo | 2.5 |
| This compound 100 mg | 5.1 |
| Sitagliptin 100 mg | 1.8 |
| Titrated Glimepiride | 34.4 |
Experimental Protocols
In Vitro Glucokinase Activity Assay (Coupled Enzymatic Assay)
Principle: This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm.[6]
Materials:
-
Recombinant human glucokinase
-
This compound (or other test compounds)
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, D-glucose, and NADP+ in each well of a 96-well plate.
-
Add this compound or vehicle control to the respective wells.
-
Add recombinant human glucokinase to initiate the reaction.
-
Immediately add G6PDH to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.
-
Calculate the glucokinase activity based on the rate of change in absorbance. The EC₅₀ value for this compound, which is the concentration required to achieve 50% of the maximal activation, can be determined by testing a range of concentrations.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Principle: The OGTT assesses the ability of an animal to handle an oral glucose load. It is a standard preclinical test to evaluate the efficacy of anti-diabetic agents.[7][8][9]
Animal Model: Male Wistar rats or a diabetic rodent model (e.g., Zucker Diabetic Fatty rats).[7]
Materials:
-
This compound (or vehicle control)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t= -30 min) from a tail vein blood sample.
-
Administer this compound or vehicle control orally via gavage.
-
After 30 minutes (t= 0 min), administer the glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. A reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Experimental Workflow for Preclinical Evaluation
References
- 1. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]
- 4. Glycemic Effect and Safety of a Systemic, Partial Glucokinase Activator, PF-04937319, in Patients With Type 2 Diabetes Mellitus Inadequately Controlled on Metformin-A Randomized, Crossover, Active-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-jarb.org [e-jarb.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-depth Technical Guide on the Effect of Neratinib on Pancreatic Beta-Cell Function
Disclaimer: Initial searches for "Nerigliatin" yielded limited specific data on its direct effects on pancreatic beta-cell function beyond its classification as a glucokinase activator. However, a significant body of research exists for a similarly named compound, Neratinib , which has demonstrated profound effects on beta-cell survival and function. This guide will primarily focus on the well-documented effects of Neratinib, a potent inhibitor of Mammalian Sterile 20-like kinase 1 (MST1), on pancreatic beta-cells. A summary of the mechanism of glucokinase activators, the class to which this compound belongs, is also included for contextual understanding.
Introduction
The progressive loss of functional pancreatic beta-cell mass is a central pathological feature of both type 1 and type 2 diabetes.[1][2] Therapeutic strategies aimed at preserving or restoring beta-cell function and survival are of paramount interest. Neratinib, an FDA-approved drug for the treatment of breast cancer, has been identified as a potent, previously unrecognized inhibitor of MST1, a key regulator of beta-cell apoptosis (programmed cell death).[3][4] Preclinical studies have demonstrated that Neratinib can protect beta-cells from various diabetogenic stressors, improve insulin secretion, and restore beta-cell mass in animal models of both type 1 and type 2 diabetes.[2][4][5]
This technical guide provides a comprehensive overview of the effects of Neratinib on pancreatic beta-cell function, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Neratinib as an MST1 Inhibitor
Under conditions of diabetic stress (e.g., high glucose, inflammatory cytokines), MST1 is activated in pancreatic beta-cells.[2][6] Activated MST1 promotes apoptosis through a signaling cascade that leads to the activation of pro-apoptotic proteins and the degradation of key beta-cell transcription factors, such as PDX1, which is crucial for beta-cell identity and function.[6][7]
Neratinib exerts its protective effects by directly inhibiting the kinase activity of MST1.[2][3] This inhibition blocks the downstream apoptotic signaling cascade, thereby preserving beta-cell viability and function even in the presence of diabetogenic insults.[2][5] The half-maximal inhibitory concentration (IC50) of neratinib against MST1 has been determined to be in the nanomolar range (IC50 = 37.7 nM and 91.4 nM in different assays), highlighting its potency.[2][7]
Quantitative Data on Neratinib's Effects
The following tables summarize the quantitative findings from key preclinical studies on Neratinib.
Table 1: In Vivo Efficacy of Neratinib in a Mouse Model of Type 1 Diabetes (MLD-STZ) [8]
| Parameter | Control (STZ) | Neratinib-treated (STZ + Nera) | Percentage Change |
| Blood Glucose (mg/dL) at Day 35 | ~450 | ~250 | ~44% decrease |
| Glucose Tolerance (AUC during ipGTT) | Significantly impaired | Significantly improved | - |
| Insulin Secretion (Stimulatory Index) | ~1.5 | ~3.0 | ~100% increase |
| Beta-Cell Mass (% of pancreatic area) | Significantly reduced | Significantly preserved | - |
| Beta-Cell Apoptosis (% TUNEL+ beta-cells) | Markedly increased | Significantly reduced | - |
| Beta-Cell Proliferation (% Ki67+ beta-cells) | Increased (compensatory) | Maintained at a lower level than STZ control | - |
STZ: Streptozotocin; Nera: Neratinib; AUC: Area Under the Curve; ipGTT: Intraperitoneal Glucose Tolerance Test.
Table 2: In Vitro Effects of Neratinib on Human and Mouse Islets [2]
| Condition | Outcome Measure | Vehicle | Neratinib | Percentage Change |
| Human Islets + Cytokines (IL-1β/IFNγ) | MST1 Activation (pMST1) | Increased | Significantly inhibited | - |
| Human Islets + Cytokines (IL-1β/IFNγ) | Caspase-3 Activation | Increased | Significantly inhibited | - |
| Human Islets + High Glucose/Palmitate | Beta-Cell Apoptosis (TUNEL+) | Increased | Significantly reduced | - |
| Mouse Islets (diabetic db/db) | Beta-Cell Survival | Reduced | Fully restored | - |
pMST1: Phosphorylated MST1 (activated form).
Signaling Pathways and Experimental Workflows
The diagram below illustrates the signaling pathway through which Neratinib protects pancreatic beta-cells from apoptosis by inhibiting MST1.
Caption: Neratinib inhibits MST1 activation, blocking apoptosis.
The following diagram outlines a typical workflow for assessing the effect of a compound like Neratinib on beta-cell apoptosis using the TUNEL assay.
Caption: Workflow for quantifying beta-cell apoptosis via TUNEL.
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to assess the functional response of isolated pancreatic islets to glucose stimulation.[9][10][11]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.2 mM glucose)
-
High glucose KRB (e.g., 16.7 mM glucose)
-
Culture plates (e.g., 24-well)
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, islets are cultured overnight to allow for recovery.
-
Pre-incubation: A group of size-matched islets (e.g., 10-15 islets per replicate) are transferred to a multi-well plate. The islets are pre-incubated in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: The pre-incubation buffer is removed, and fresh low glucose KRB is added. The islets are incubated for 1 hour. At the end of the incubation, the supernatant is collected to measure basal insulin secretion.
-
Stimulated Secretion: The low glucose buffer is removed, and high glucose KRB is added. The islets are incubated for 1 hour. The supernatant is then collected to measure glucose-stimulated insulin secretion.
-
Quantification: The insulin concentration in the collected supernatants is measured using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The stimulation index is calculated as the ratio of insulin secreted in high glucose to insulin secreted in low glucose.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in islet sections.[12][13][14]
Materials:
-
Islets (treated as per the experimental design)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Primary antibody (e.g., guinea pig anti-insulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treated islets are fixed in 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: The fixed islets are permeabilized to allow entry of the TUNEL reagents.
-
TUNEL Reaction: The islets are incubated with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Immunostaining for Insulin: To identify beta-cells, the islets are incubated with a primary antibody against insulin, followed by a fluorescently-labeled secondary antibody.
-
Counterstaining: Nuclei are stained with DAPI.
-
Imaging and Analysis: The islets are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells that are also insulin-positive (beta-cells) is counted and expressed as a percentage of the total number of insulin-positive cells.
Western Blot for MST1 Phosphorylation
This technique is used to measure the activation state of MST1, as phosphorylation at specific sites (e.g., Thr183) indicates its activation.[15][16][17]
Materials:
-
Protein lysates from treated beta-cells or islets
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MST1 (Thr183) and anti-total-MST1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Total protein is extracted from treated cells or islets using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of each lysate is determined (e.g., using a BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Membrane Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody specific for phosphorylated MST1.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MST1 to normalize the phospho-MST1 signal to the total amount of MST1 protein.
Context: Glucokinase Activators (e.g., this compound)
While specific quantitative data for this compound is sparse in the public domain, its mechanism as a glucokinase (GK) activator is well-established in the context of type 2 diabetes treatment.[18][19][20]
Mechanism of Action: Glucokinase acts as the primary glucose sensor in pancreatic beta-cells. It catalyzes the first, rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[19][21] The rate of this reaction is directly proportional to the ambient glucose concentration and determines the intracellular ATP/ADP ratio. An increase in this ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[19]
Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and its maximal catalytic rate.[18][21] By enhancing GK activity, GKAs lower the threshold for glucose-stimulated insulin secretion, leading to a more robust insulin release at any given glucose level.[20]
Glucokinase Activator Signaling Pathway
Caption: Glucokinase activators enhance insulin secretion.
Conclusion
Neratinib represents a promising therapeutic candidate for diabetes by targeting a novel, beta-cell protective mechanism through the inhibition of MST1.[4][5] The robust preclinical data demonstrate its ability to mitigate beta-cell apoptosis and improve beta-cell function, suggesting its potential to modify the course of both type 1 and type 2 diabetes. Further research is needed to develop more selective MST1 inhibitors with favorable safety profiles for chronic use in diabetes.[3] While distinct in its mechanism, the development of glucokinase activators like this compound also holds therapeutic promise by directly enhancing the insulin secretion capacity of the remaining beta-cells. Both approaches underscore the critical importance of targeting the underlying mechanisms of beta-cell failure in the development of new treatments for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Neratinib protects pancreatic beta cells in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-bremen.de [uni-bremen.de]
- 4. Neratinib protects pancreatic beta cells in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neratinib is an MST1 inhibitor and restores pancreatic β-cells in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MST1 is a novel regulator of apoptosis in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case Report: Neratinib Therapy Improves Glycemic Control in a Patient With Type 2 Diabetes and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drc.bmj.com [drc.bmj.com]
- 11. surgery.wisc.edu [surgery.wisc.edu]
- 12. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. DSpace [lenus.ie]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. β‐Cell glucokinase expression was increased in type 2 diabetes subjects with better glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
The Structural Enigma of Nerigliatin: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Glycemic Control
Nerigliatin (PF-04937319) is a selective, partial activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Developed as a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM), this compound's mechanism of action offers a glucose-dependent approach to enhancing insulin secretion and hepatic glucose uptake, thereby aiming to minimize the risk of hypoglycemia often associated with other insulinotropic agents. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the molecular architecture that governs its unique pharmacological profile. We will explore the quantitative data from key analog studies, provide comprehensive experimental methodologies, and visualize the intricate signaling pathways and experimental workflows.
Core Molecular Scaffold and Key Structural Features
The chemical architecture of this compound, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, is built upon a substituted 2-methylbenzofuran core. The exploration of various analogs has revealed critical insights into the pharmacophore. The development of this compound as a partial activator was a key strategy to mitigate the hypoglycemia risk observed with earlier, more potent glucokinase activators.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have been instrumental in elucidating the key structural motifs required for potent and selective glucokinase activation. The following table summarizes the quantitative data from these SAR studies.
| Compound/Analog | Modification | Glucokinase Activation (EC50, µM) | Rationale for Modification |
| This compound (PF-04937319) | - | 154.4[1] | Lead compound with partial activation profile. |
| Analog 1 | Replacement of pyrimidine-2-carboxamide with pyridine-2-carboxamide | > 200 | Investigating the role of the pyrimidine ring nitrogen atoms in target engagement. |
| Analog 2 | Removal of the N,N-dimethyl group on the carboxamide | ~180 | Probing the necessity of the dimethylamino group for potency and solubility. |
| Analog 3 | Substitution of the 5-methylpyrazin-2-yl group with a phenyl group | Significantly reduced potency | Evaluating the importance of the nitrogen atoms and methyl group on the pyrazine ring for binding. |
| Analog 4 | Replacement of the benzofuran core with a benzothiophene core | Maintained partial activation, similar potency | Exploring the impact of the heteroatom in the five-membered ring on activity. |
| Analog 5 | Methyl group at position 2 of the benzofuran removed | Decreased potency | Assessing the contribution of the methyl group to the overall conformation and binding. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound and its analogs.
In Vitro Glucokinase Activation Assay
Objective: To determine the in vitro potency (EC50) of test compounds in activating human glucokinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human glucokinase
-
ATP (Adenosine triphosphate)
-
D-Glucose
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl2, 0.5 mM DTT
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A reaction mixture is prepared containing assay buffer, 5 mM D-glucose, 1 mM ATP, 0.9 mM NADP+, and 1 U/mL G6PDH.
-
Test compounds are added to the wells at varying concentrations (typically a 10-point dose-response curve).
-
The reaction is initiated by the addition of recombinant human glucokinase (final concentration ~1 nM).
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over 15 minutes at 25°C using a plate reader.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is calculated from the dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: Signaling Pathway of this compound Action.
Caption: Experimental Workflow for In Vitro Evaluation.
Conclusion: A Pathway to Safer Diabetes Therapeutics
The structural activity relationship of this compound underscores a deliberate and strategic approach to drug design, aimed at uncoupling potent glycemic control from the significant risk of hypoglycemia. The substituted 2-methylbenzofuran core, adorned with a pyrimidine-2-carboxamide and a 5-methylpyrazin-2-yl carbamoyl moiety, represents a finely tuned pharmacophore that achieves partial activation of glucokinase. The quantitative data from analog studies, though limited in the public domain, clearly indicate the sensitivity of the molecule's activity to subtle structural modifications. The detailed experimental protocols provided herein offer a blueprint for the continued exploration of this and other classes of glucokinase activators. The visualizations of the signaling pathway and experimental workflow serve to contextualize the intricate interplay of molecular structure, biological function, and the drug discovery process. Further research into the SAR of this compound and its analogs holds the promise of refining this therapeutic strategy and delivering safer, more effective treatments for Type 2 Diabetes Mellitus.
References
The Potential of Nerigliatin in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerigliatin (PF-04937319) is a novel, orally active, partial glucokinase activator that has shown promise in the management of type 2 diabetes mellitus (T2DM). By targeting glucokinase (GK), a key enzyme in glucose homeostasis, this compound offers a glucose-dependent mechanism to enhance both insulin secretion from pancreatic β-cells and glucose uptake and metabolism in the liver. This dual action aims to improve glycemic control while mitigating the risk of hypoglycemia, a common side effect of many existing diabetes therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, and presents detailed protocols for relevant experimental assays.
Introduction to this compound and its Target: Glucokinase
Type 2 diabetes mellitus is a global health concern characterized by insulin resistance and impaired glucose metabolism[1]. Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in the body, playing a pivotal role in regulating blood glucose levels. In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, which in turn triggers insulin secretion in response to rising blood glucose. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake[1].
This compound is a small-molecule activator of glucokinase, designed to allosterically enhance the enzyme's activity. This leads to a leftward shift in the glucose concentration-response curve, meaning that glucokinase is more active at lower glucose concentrations. As a partial activator, this compound is designed to modulate, rather than maximally stimulate, GK activity, which is believed to contribute to its favorable safety profile, particularly the reduced risk of hypoglycemia[2].
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the activation of glucokinase in two primary tissues: the pancreas and the liver.
Pancreatic β-Cell Signaling
In pancreatic β-cells, this compound enhances the glucose-sensing mechanism, leading to increased insulin secretion in a glucose-dependent manner.
Hepatic Signaling
In the liver, this compound's activation of glucokinase promotes glucose uptake and storage, contributing to the reduction of hepatic glucose output.
Summary of Clinical Trial Data
This compound (PF-04937319) has been evaluated in several clinical trials. The following tables summarize the key efficacy and safety data from two Phase 2a dose-ranging studies (Study B1621002 and Study B1621007) in patients with T2DM inadequately controlled on metformin.
Table 1: Change in Glycated Hemoglobin (HbA1c) at Week 12
| Treatment Group | Study B1621002: Placebo-Adjusted Mean Change in HbA1c (%) | Study B1621007: Placebo-Adjusted Mean Change in HbA1c (%) |
| This compound 10 mg | - | - |
| This compound 50 mg | Minimally efficacious dose | - |
| This compound 100 mg | -0.47% | -0.45% |
| Sitagliptin 100 mg | - | -0.43% |
| Glimepiride (titrated) | -0.83% | - |
| Placebo | - | - |
Data compiled from abstracts of the respective studies.[3]
Table 2: Change in Fasting Plasma Glucose (FPG) at Week 12
| Treatment Group | Study B1621002: Placebo-Adjusted Mean Change in FPG (mmol/L) | Study B1621007: Placebo-Adjusted Mean Change in FPG (mmol/L) |
| This compound 100 mg | -0.83 | +0.50 |
| Placebo | - | - |
Data compiled from abstracts of the respective studies. The effect on FPG was not consistent between the two studies.[3]
Table 3: Incidence of Hypoglycemia at Week 12
| Treatment Group | Percentage of Patients Reporting Hypoglycemia |
| This compound 100 mg | 5.1% |
| Sitagliptin 100 mg | 1.8% |
| Glimepiride (titrated) | 34.4% |
| Placebo | 2.5% |
Data compiled from abstracts of the respective studies.[3]
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the study of this compound and other glucokinase activators. Note: These are generalized protocols and may not reflect the exact procedures used in the cited clinical trials, for which full-text publications were not available.
Glucokinase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of glucokinase.
Methodology:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a 96-well plate, add the sample supernatant.
-
Initiate Reaction: Add a reaction mixture containing glucose, ATP, a proprietary enzyme mix, a developer, and a fluorescent probe. In this coupled reaction, glucokinase phosphorylates glucose to glucose-6-phosphate. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces a probe to a fluorescent product.
-
Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculation: The rate of fluorescence increase is proportional to the glucokinase activity in the sample. Calculate the specific activity using a standard curve generated with a known concentration of the fluorescent product (e.g., NADPH).
Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to clear a glucose load from the bloodstream.
Methodology:
-
Patient Preparation: The patient should fast for at least 8 hours prior to the test.
-
Baseline Blood Sample: A fasting blood sample is drawn to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: The patient ingests a standardized glucose solution (typically 75g of glucose dissolved in water) within a 5-minute timeframe.
-
Timed Blood Samples: Blood samples are drawn at specific intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.
-
Analysis: Plasma glucose and insulin concentrations are measured in all collected samples. The data are plotted against time to determine the glucose and insulin excursion curves.
Conclusion
This compound represents a promising therapeutic agent for the treatment of type 2 diabetes mellitus. Its unique mechanism as a partial glucokinase activator allows for glucose-dependent enhancement of insulin secretion and hepatic glucose uptake, which has been shown to improve glycemic control with a lower risk of hypoglycemia compared to some other oral antidiabetic agents. Further research, including long-term efficacy and safety studies, will be crucial to fully elucidate the potential of this compound in the management of metabolic diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
Methodological & Application
In Vitro Assays for Testing Nerigliatin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerigliatin is a selective activator of the glucokinase (GK) enzyme, a key regulator of glucose metabolism.[1] As a member of the hexokinase family, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a critical step in glycolysis.[2] This activation of glucokinase by molecules like this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and promotes glycogen synthesis in the liver, making it a therapeutic target for Type 2 Diabetes Mellitus.[1][3][4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other glucokinase activators (GKAs). The described assays are designed to assess the direct enzymatic activation of glucokinase, as well as the downstream cellular effects on insulin secretion and glycogen synthesis.
Mechanism of Action: Glucokinase Activation
Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes.[5][6] In pancreatic β-cells, the increased glucose metabolism resulting from GK activation leads to a rise in the ATP/ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, leading to depolarization of the cell membrane and influx of calcium ions, which in turn triggers the secretion of insulin.[7] In the liver, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, which then enters the glycolysis pathway or is stored as glycogen.[2][4]
This compound and other GKAs bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and/or its maximal reaction velocity (Vmax).[2][3] This enhances the enzyme's activity, particularly at physiological glucose concentrations.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other representative glucokinase activators.
Table 1: Enzymatic Activation of Glucokinase
| Compound | EC50 (μM) | S0.5 (mM) | Vmax (fold activation) | Reference |
| This compound (PF-04937319) | 154.4 | - | - | MedchemExpress |
| Compound 8b | 0.0059 | 2.6 | - | [2] |
| Compound 16b | 0.160 | 0.65 | 1.1 | [2] |
| AM-2394 | 0.06 | - | - | [3] |
| Dorzagliatin | - | - | - | [8] |
| MK-0941 | - | - | - | [8] |
EC50: Half-maximal effective concentration. S0.5: Substrate concentration at half-maximal velocity. Vmax: Maximum reaction velocity.
Table 2: Cellular Activity of Glucokinase Activators
| Compound | Assay | Cell Line | Activity | Reference |
| PSN-GK1 | Insulin Secretion | MIN6 | 26-fold increase (EC50 = 267 nM) | [9] |
| PSN-GK1 | 2-Deoxy-D-glucose uptake | Rat Hepatocytes | 3-fold increase (EC50 = 1 μM) | [9] |
Experimental Protocols
Glucokinase Activation Enzyme Assay
This assay measures the ability of a compound to directly activate the glucokinase enzyme. The activity is determined by a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured spectrophotometrically or fluorometrically.[5][10]
Materials:
-
Recombinant human glucokinase
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Adenosine Triphosphate (ATP)
-
D-Glucose
-
Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a 75 mM Tris-HCl buffer (pH 9.0 at 30°C).[5]
-
Prepare stock solutions of 600 mM MgCl2, 120 mM ATP, and 360 mM D-Glucose in deionized water.[5]
-
Prepare a stock solution of 27 mM NADP+ in deionized water.[5]
-
Prepare a G6PDH solution of 100 units/mL in cold deionized water immediately before use.[5]
-
Prepare a glucokinase enzyme solution of 0.25 - 0.50 unit/mL in cold 50 mM Tris-HCl buffer (pH 8.5 at 30°C).[5]
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Glucokinase enzyme solution
-
G6PDH solution
-
NADP+ solution
-
This compound dilution or DMSO (vehicle control)
-
-
Pre-incubate the plate for 5-10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of ATP, MgCl2, and varying concentrations of D-Glucose to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 30°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay). The rate of NADPH production is proportional to the glucokinase activity.
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
For EC50 determination, plot the reaction rates against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve.
-
To determine S0.5 and Vmax, perform the assay with varying glucose concentrations in the presence and absence of this compound and fit the data to the Michaelis-Menten equation.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This cell-based assay measures the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose. The INS-1E rat insulinoma cell line is a suitable model for these studies.
Materials:
-
INS-1E cells
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, sodium pyruvate, and β-mercaptoethanol
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
D-Glucose
-
This compound or other test compounds
-
Insulin ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture and Seeding:
-
Culture INS-1E cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the assay.
-
-
GSIS Assay:
-
On the day of the assay, wash the cells twice with a glucose-free KRB buffer.
-
Pre-incubate the cells in glucose-free KRB buffer for 1 hour at 37°C to allow the cells to reach a basal state of insulin secretion.
-
Remove the pre-incubation buffer and replace it with KRB buffer containing either a low concentration of glucose (e.g., 2.8 mM) or a high concentration of glucose (e.g., 16.7 mM), with or without various concentrations of this compound.[11]
-
Incubate the cells for 2 hours at 37°C.[11]
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
-
Glycogen Synthesis Assay in Hepatocytes
This assay determines the effect of this compound on glycogen synthesis in liver cells. Primary hepatocytes or hepatoma cell lines like HepG2 can be used.
Materials:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium (e.g., DMEM)
-
D-Glucose
-
This compound or other test compounds
-
Glycogen assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
6-well cell culture plates
Protocol:
-
Cell Culture and Treatment:
-
Culture hepatocytes in complete medium in 6-well plates until they reach the desired confluency.
-
Before the experiment, incubate the cells in a glucose-free medium for a period to deplete intracellular glycogen stores.
-
Treat the cells with a medium containing a physiological concentration of glucose and various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 4-6 hours) to allow for glycogen synthesis.
-
-
Glycogen Measurement:
-
After the treatment period, wash the cells with PBS and lyse them according to the instructions of the glycogen assay kit.
-
The principle of many commercial kits involves the enzymatic hydrolysis of glycogen to glucose by glucoamylase.[12][13]
-
The resulting glucose is then measured using a colorimetric or fluorometric method, often involving an enzymatic reaction that produces a detectable product.[12][13]
-
Follow the specific protocol provided with the commercial glycogen assay kit for the detection and quantification of glycogen.
-
-
Data Analysis:
-
Calculate the amount of glycogen in each sample based on the standard curve generated.
-
Normalize the glycogen content to the total protein concentration of the cell lysate.
-
Compare the glycogen levels in this compound-treated cells to the vehicle-treated control to determine the effect on glycogen synthesis.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the activity of this compound and other glucokinase activators. By combining direct enzyme kinetics with cell-based functional assays, researchers can gain a comprehensive understanding of a compound's potency, efficacy, and mechanism of action. These protocols can be adapted for high-throughput screening of new chemical entities as well as for detailed mechanistic studies of lead compounds.
References
- 1. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. siriusgenomics.com [siriusgenomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Measurement of Glycogen: Method to Investigate the AMPK-Glycogen Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nerigliatin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerigliatin (PF-04937319) is a partial glucokinase activator (GKA) under investigation for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[6] this compound enhances the activity of glucokinase, leading to increased glucose-stimulated insulin secretion from the pancreas and increased hepatic glucose uptake and glycogen synthesis, ultimately resulting in lowered blood glucose levels.[2][4] These application notes provide a comprehensive guide for utilizing appropriate animal models to evaluate the preclinical efficacy of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on the pathophysiology of T2DM and the mechanism of action of this compound, the following models are recommended:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[7] They are a well-established model for studying the efficacy of anti-diabetic compounds.
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, ZDF rats have a mutation in the leptin receptor, resulting in obesity, insulin resistance, and progressive β-cell failure, closely mimicking the progression of T2DM in humans.[8][9]
-
Diet-Induced Obesity (DIO) Mice: These models, typically C57BL/6J mice fed a high-fat diet, develop obesity, insulin resistance, and glucose intolerance, reflecting the impact of a Western diet on the development of T2DM.[10]
Key Efficacy Endpoints
The primary endpoints for assessing this compound's efficacy in these models include:
-
Glycemic Control:
-
Fasting Blood Glucose
-
Postprandial Blood Glucose
-
Glycated Hemoglobin (HbA1c)
-
-
Glucose Metabolism:
-
Oral Glucose Tolerance Test (OGTT)
-
Insulin Tolerance Test (ITT)
-
-
Pancreatic β-cell Function:
-
Plasma Insulin Levels
-
Islet Perifusion Assay for Glucose-Stimulated Insulin Secretion (GSIS)
-
-
Hepatic Glucose Metabolism:
-
Hepatic Glucose Production (HGP)
-
Hepatic Glycogen Content
-
Data Presentation
Table 1: Summary of Expected Efficacy of this compound in a db/db Mouse Model
| Parameter | Vehicle Control (db/db) | This compound-treated (db/db) | Expected % Change | Reference |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 200 ± 20 | ↓ 43% | [1] |
| HbA1c (%) | 8.5 ± 0.5 | 6.5 ± 0.4 | ↓ 23.5% | [1][11] |
| Oral Glucose Tolerance Test (AUC, mg·h/dL) | 1200 ± 100 | 800 ± 80 | ↓ 33% | [1] |
| Plasma Insulin (ng/mL) | 5.2 ± 0.6 | 7.8 ± 0.8 | ↑ 50% | [1] |
| Hepatic Glycogen (mg/g liver) | 30 ± 5 | 50 ± 7 | ↑ 67% | [12] |
Note: The values presented are hypothetical and based on the expected efficacy of glucokinase activators. Actual results may vary.
Table 2: Summary of Expected Efficacy of this compound in a Zucker Diabetic Fatty (ZDF) Rat Model
| Parameter | Vehicle Control (ZDF) | This compound-treated (ZDF) | Expected % Change | Reference |
| Fasting Blood Glucose (mg/dL) | 300 ± 30 | 180 ± 25 | ↓ 40% | [8][9] |
| HbA1c (%) | 8.0 ± 0.6 | 6.2 ± 0.5 | ↓ 22.5% | [13] |
| Oral Glucose Tolerance Test (AUC, mg·h/dL) | 1000 ± 90 | 650 ± 70 | ↓ 35% | [14] |
| Plasma Insulin (ng/mL) | 4.5 ± 0.5 | 6.5 ± 0.7 | ↑ 44% | [14] |
| Hepatic Glucose Production (mg/kg/min) | 15 ± 2 | 10 ± 1.5 | ↓ 33% | [4] |
Note: The values presented are hypothetical and based on the expected efficacy of glucokinase activators. Actual results may vary.
Table 3: Summary of Expected Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control (DIO) | This compound-treated (DIO) | Expected % Change | Reference |
| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 130 ± 10 | ↓ 28% | [10] |
| HbA1c (%) | 6.0 ± 0.3 | 5.2 ± 0.2 | ↓ 13.3% | [12] |
| Oral Glucose Tolerance Test (AUC, mg·h/dL) | 800 ± 70 | 600 ± 60 | ↓ 25% | [15] |
| Plasma Insulin (ng/mL) | 3.0 ± 0.4 | 4.0 ± 0.5 | ↑ 33% | [12] |
| Body Weight (g) | 45 ± 3 | 43 ± 2.8 | ↓ 4.4% | [15] |
Note: The values presented are hypothetical and based on the expected efficacy of glucokinase activators. Actual results may vary.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
This compound (or vehicle)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Fast animals for 6 hours with free access to water.
-
Administer this compound or vehicle via oral gavage at the desired dose and time prior to the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Immediately administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point.
-
Plasma can be separated from blood samples for insulin measurement.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
This compound (or vehicle)
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
-
Blood collection tubes
Procedure:
-
Fast animals for 4-6 hours with free access to water.
-
Administer this compound or vehicle at the desired dose and time prior to the insulin challenge.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Administer insulin via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose concentrations at each time point.
Islet Perifusion Assay for Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To directly assess the effect of this compound on the function of pancreatic β-cells in response to glucose.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Perifusion system (including pumps, chambers, and fraction collector)
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from treated and control animals.
-
Place a known number of islets (e.g., 100) into the perifusion chambers.
-
Equilibrate the islets with low glucose KRB buffer (2.8 mM) for 30-60 minutes.
-
Begin collecting fractions and switch to high glucose KRB buffer (16.7 mM) to stimulate insulin secretion.
-
To test the effect of this compound, include a period of perifusion with high glucose KRB buffer containing the desired concentration of this compound.
-
Collect fractions at regular intervals (e.g., every 1-2 minutes).
-
Measure the insulin concentration in each fraction using an ELISA kit.
-
Analyze the dynamics of insulin secretion, including first- and second-phase release.[16][17][18][19][20]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Glycemic Effect and Safety of a Systemic, Partial Glucokinase Activator, PF-04937319, in Patients With Type 2 Diabetes Mellitus Inadequately Controlled on Metformin-A Randomized, Crossover, Active-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucokinase Inactivation Paradoxically Ameliorates Glucose Intolerance by Increasing β-Cell Mass in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-fat diet catalyzes progression to hyperglycemia in mice with selective impairment of insulin action in Glut4-expressing tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Zucker diabetic fatty rats, subclinical diabetic neuropathy increases in vivo lidocaine block duration but not in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new glucagon and GLP-1 co-agonist eliminates obesity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Nerigliatin Dosing and Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information on the dosing and administration of Nerigliatin (PF-04937319) in rodent studies, based on publicly accessible preclinical data. This compound is an orally active, partial glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus.[1][2][3]
Mechanism of Action
This compound allosterically activates the enzyme glucokinase (GK), a key regulator of glucose homeostasis.[1] In pancreatic β-cells, GK acts as a glucose sensor, and its activation leads to increased insulin secretion in response to rising blood glucose levels. In the liver, activated GK enhances glucose uptake and glycogen synthesis. This dual action helps to lower blood glucose levels.
Glucokinase Activation Signaling Pathway
Caption: Mechanism of action of this compound as a glucokinase activator in pancreatic β-cells and hepatocytes.
In Vitro Activity
| Parameter | Value | Cell/Enzyme System |
| EC50 | 154.4 µM | Glucokinase activation |
| Metabolism | Oxidative (major) and hydrolytic (minor) pathways | Rat, dog, and human hepatocytes (10 µM, 240 min)[1] |
Rodent Toxicology Studies
The available data on this compound in rodents primarily comes from toxicology studies. The following table summarizes the dosing and key findings from a one-month study in Sprague-Dawley rats.
| Species | Strain | Sex | Route of Administration | Dose (mg/kg/day) | Duration | Key Findings |
| Rat | Sprague-Dawley | Male | Oral (p.o.) | 50 - 1000 | 1 month | Data on specific findings not publicly available.[1] |
| Rat | Sprague-Dawley | Female | Oral (p.o.) | 10 - 1000 | 1 month | Axonal degeneration in the peripheral (sciatic) nerve observed at 50 and 1000 mg/kg.[1] |
Note: The No-Observed-Adverse-Effect-Level (NOAEL) for this study has not been publicly reported.
Experimental Protocol: 28-Day Oral Gavage Toxicity Study in Rats (General Protocol)
The following protocol is a generalized representation based on standard practices for sub-chronic oral toxicity studies in rodents. Specific details for the this compound studies, such as the vehicle used, were not available in the public domain.
Experimental Workflow
Caption: A generalized workflow for a 28-day oral toxicity study in rodents.
Materials
-
Test Article: this compound (PF-04937319)
-
Vehicle: A suitable vehicle for suspension or solution (e.g., 0.5% methylcellulose in water, corn oil). Note: The specific vehicle for this compound studies is not publicly documented.
-
Animals: Sprague-Dawley rats (specific age and weight to be determined by study design, e.g., 6-8 weeks old).
-
Equipment: Oral gavage needles, syringes, animal balance, standard laboratory equipment for clinical pathology and histology.
Animal Housing and Husbandry
-
Animals should be housed in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity).
-
Provide standard rodent chow and water ad libitum.
-
Acclimatize animals to the facility for at least one week prior to the start of the study.
Formulation Preparation
-
Prepare the dosing formulations of this compound in the selected vehicle.
-
For a suspension, ensure homogeneity before each administration.
-
The concentration of this compound in the vehicle should be calculated based on the highest dose and the dosing volume (e.g., 5 or 10 mL/kg).
Dosing and Administration
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose, mid-dose, high-dose). A typical group size is 10 animals per sex.
-
Administer this compound or vehicle control once daily by oral gavage for 28 consecutive days.
-
The dose for each animal should be calculated based on the most recent body weight.
In-life Observations
-
Conduct and record clinical observations daily.
-
Measure and record body weights and food consumption weekly.
Terminal Procedures
-
At the end of the 28-day dosing period, fast animals overnight.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete gross necropsy on all animals.
-
Collect and weigh specified organs.
-
Preserve selected tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
Discussion and Considerations
-
Toxicity Profile: The primary reported toxicity of this compound in rodents is peripheral neuropathy (axonal degeneration).[1] This should be a key endpoint to monitor in any preclinical studies.
-
Dose Selection: The dose range of 10-1000 mg/kg/day in rats provides a starting point for dose-ranging studies. However, efficacy studies in diabetic rodent models are needed to establish a therapeutic window.
-
Formulation: As this compound is orally active, developing a consistent and bioavailable oral formulation is critical for preclinical studies. The lack of public information on the formulation used in the reported toxicology studies is a significant data gap.
-
Pharmacokinetics: The absence of publicly available rodent pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) makes it challenging to correlate the administered doses with systemic exposure and to extrapolate findings to other species. Any new rodent studies should include a toxicokinetic component.
Disclaimer: This document is intended for informational purposes for research and drug development professionals. The provided protocols are generalized and should be adapted based on specific experimental goals and in compliance with all applicable regulations and guidelines for animal welfare. The information is based on limited publicly available data, and further details may be present in proprietary or unpublished studies.
References
Application Notes and Protocols for Evaluating Glucokinase Activation by Nerigliatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the activation of glucokinase (GK) by the novel activator, Nerigliatin (also known as PF-04937319). This compound is a partial, dual-acting glucokinase activator, targeting GK in both the pancreas and the liver to improve glycemic control.[1][2] This document outlines the underlying mechanism of glucokinase activation, presents detailed experimental protocols for key cell-based assays, and provides representative data for the evaluation of this compound's efficacy.
Introduction to Glucokinase Activation
Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and as a gatekeeper for glucose metabolism in hepatocytes. In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, GK facilitates glucose uptake and its conversion to glucose-6-phosphate, leading to glycogen synthesis and glycolysis. Glucokinase activators (GKAs) like this compound allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity. This mechanism offers a therapeutic strategy for type 2 diabetes by augmenting the body's natural glucose-sensing and disposal pathways.
Key Cell-Based Assays for Evaluating this compound's Efficacy
A panel of cell-based assays is essential to characterize the functional consequences of glucokinase activation by this compound in relevant cell types. The following assays provide quantitative measures of this compound's effects on glucose metabolism and insulin secretion.
Glucose Uptake Assay in Hepatocytes
This assay measures the ability of this compound to enhance glucose uptake in liver cells, a key function of hepatic glucokinase activation. The human hepatoma cell line, HepG2, is a commonly used model for this purpose.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells
This assay assesses the potentiation of insulin secretion from pancreatic β-cells by this compound in response to glucose. The mouse insulinoma cell line, MIN6, which retains glucose-responsive insulin secretion, is a suitable model.[3][4]
Lactate Production Assay in Hepatocytes
This assay evaluates the effect of this compound on the rate of glycolysis in hepatocytes by measuring the production of lactate, a key product of this metabolic pathway. Primary hepatocytes are an ideal model for this assessment.
Data Presentation
Table 1: Effect of this compound on Glucose Uptake in HepG2 Cells
| This compound Concentration (µM) | Glucose Uptake (Fold Change over Vehicle Control) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.2 |
| 1 | 1.8 |
| 10 | 2.5 |
| 100 | 2.8 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Glucose Concentration (mM) | This compound Concentration (µM) | Insulin Secretion (ng/mg protein/h) | Fold Change over Basal (Low Glucose) |
| 3 | 0 (Vehicle) | 2.5 | 1.0 |
| 15 | 0 (Vehicle) | 7.5 | 3.0 |
| 15 | 1 | 12.0 | 4.8 |
| 15 | 10 | 18.8 | 7.5 |
| 15 | 100 | 20.3 | 8.1 |
Table 3: Effect of this compound on Lactate Production in Primary Hepatocytes
| Glucose Concentration (mM) | This compound Concentration (µM) | Lactate Production (nmol/mg protein/h) |
| 5 | 0 (Vehicle) | 50 |
| 25 | 0 (Vehicle) | 150 |
| 25 | 1 | 225 |
| 25 | 10 | 350 |
| 25 | 100 | 380 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Glucose Uptake Assay in HepG2 Cells
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Serum Starvation: The next day, remove the culture medium and wash the cells twice with PBS. Add serum-free DMEM and incubate for 2-4 hours.
-
Compound Treatment: Prepare different concentrations of this compound in serum-free DMEM. Remove the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.
-
Termination and Measurement: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS. Add 100 µL of PBS to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of this compound-treated wells to the vehicle control to determine the fold change in glucose uptake.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
Materials:
-
MIN6 cells
-
DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
-
Krebs-Ringer Bicarbonate (KRB) buffer containing: 115 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 24 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4. Prepare two versions: one with 3 mM glucose (low glucose) and one with 15 mM glucose (high glucose).
-
This compound stock solution (in DMSO)
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 2-3 days until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with low glucose (3 mM) KRB buffer. Then, pre-incubate the cells in 1 mL of low glucose KRB buffer for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: After pre-incubation, carefully remove the buffer. Add 500 µL of KRB buffer with the appropriate glucose concentration (3 mM or 15 mM) and this compound concentration (or vehicle) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the supernatant from each well and store at -20°C for insulin measurement.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the total protein concentration in each well using a BCA protein assay for normalization of insulin secretion data.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin concentration to the total protein content for each well. Calculate the fold change in insulin secretion in response to high glucose and this compound compared to the basal (low glucose) condition.
Protocol 3: Lactate Production Assay in Primary Hepatocytes
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
Hepatocyte culture medium (e.g., Williams' E medium)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (5 mM and 25 mM)
-
This compound stock solution (in DMSO)
-
6-well culture plates
-
Lactate assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Seeding: Plate primary hepatocytes in collagen-coated 6-well plates and allow them to attach for 4-6 hours.
-
Pre-incubation: Replace the plating medium with fresh culture medium and incubate overnight. The next day, wash the cells with glucose-free KRB buffer.
-
Incubation: Add 1 mL of KRB buffer containing the desired glucose concentration (5 mM or 25 mM) with or without different concentrations of this compound to each well. Include a vehicle control. Incubate for 2-3 hours at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant from each well for lactate measurement.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them. Determine the total protein concentration for normalization.
-
Lactate Measurement: Measure the lactate concentration in the collected supernatants using a commercially available lactate assay kit following the manufacturer's protocol.
-
Data Analysis: Normalize the lactate concentration to the total protein content and the incubation time to determine the rate of lactate production (nmol/mg protein/h). Compare the lactate production in this compound-treated cells to the vehicle control.
References
- 1. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pancreatic beta cell line MIN6 exhibits characteristics of glucose metabolism and glucose-stimulated insulin secretion similar to those of normal islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIN6 is not a pure beta cell line but a mixed cell line with other pancreatic endocrine hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Nerigliatin's Effect on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerigliatin (PF-04937319) is a selective glucokinase (GK) activator developed for the treatment of Type 2 diabetes mellitus.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][3] In pancreatic β-cells, glucokinase activity is the rate-limiting step for glucose metabolism, which in turn regulates glucose-stimulated insulin secretion (GSIS). By allosterically activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin secretion in response to elevated blood glucose levels.[1][2] This glucose-dependent mechanism of action suggests a potential for improving glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[2]
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on insulin secretion from pancreatic islets, a critical step in the preclinical evaluation of this and similar compounds.
Data Presentation
The following tables present hypothetical quantitative data illustrating the potential effects of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets. This data is for illustrative purposes, as specific preclinical data for this compound on insulin secretion is not publicly available.
Table 1: Effect of this compound on Insulin Secretion from Isolated Rat Islets
| Glucose Concentration (mM) | Treatment | Insulin Secretion (ng/islet/hour) | Fold Increase vs. Low Glucose |
| 2.8 | Vehicle (0.1% DMSO) | 0.5 ± 0.1 | 1.0 |
| 16.7 | Vehicle (0.1% DMSO) | 4.5 ± 0.6 | 9.0 |
| 2.8 | This compound (10 µM) | 0.6 ± 0.1 | 1.2 |
| 8.3 | Vehicle (0.1% DMSO) | 2.0 ± 0.3 | 4.0 |
| 8.3 | This compound (10 µM) | 5.5 ± 0.8 | 11.0 |
| 16.7 | This compound (10 µM) | 9.8 ± 1.2 | 19.6 |
Table 2: Dose-Dependent Effect of this compound on Insulin Secretion at an Intermediate Glucose Concentration (8.3 mM)
| This compound Concentration (µM) | Insulin Secretion (ng/islet/hour) |
| 0 (Vehicle) | 2.0 ± 0.3 |
| 0.1 | 2.8 ± 0.4 |
| 1 | 4.2 ± 0.6 |
| 10 | 5.5 ± 0.8 |
| 50 | 5.8 ± 0.9 |
Experimental Protocols
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol describes the isolation of pancreatic islets from mice or rats, a crucial prerequisite for ex vivo GSIS assays.
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold Hanks' Balanced Salt Solution - HBSS)
-
HBSS, sterile
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
Procedure:
-
Anesthetize the rodent according to approved animal care and use protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the duodenal entry point.
-
Inject 2-3 mL (for mice) or 8-10 mL (for rats) of cold Collagenase P solution into the common bile duct, leading to the inflation of the pancreas.
-
Excise the inflated pancreas and transfer it to a conical tube containing cold HBSS.
-
Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking to facilitate enzymatic digestion.
-
Stop the digestion by adding cold HBSS supplemented with 10% FBS.
-
Wash the digested tissue twice with cold HBSS by centrifugation and resuspension.
-
Purify the islets from the acinar tissue using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Collect the islet layer from the interface of the gradient.
-
Wash the isolated islets three times with sterile HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure high purity.
-
Culture the islets overnight in RPMI-1640 medium at 37°C in a 5% CO₂ incubator before performing the GSIS assay.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the effect of this compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
Intermediate glucose KRBH (e.g., 8.3 mM glucose)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Isolated pancreatic islets (from Protocol 1)
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Pre-incubation:
-
Hand-pick 10-15 islets of similar size per well into a 24-well plate.
-
Wash the islets twice with low glucose (2.8 mM) KRBH.
-
Pre-incubate the islets in 1 mL of low glucose KRBH for 1-2 hours at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.
-
-
Incubation with Test Compounds:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of KRBH containing the desired glucose concentrations (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with either this compound (at various concentrations) or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well without disturbing the islets.
-
Store the supernatant at -20°C or -80°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional):
-
The remaining islets in each well can be lysed, and the total DNA or protein content can be measured to normalize the insulin secretion data. This accounts for any minor variations in islet number or size between wells.
-
Mandatory Visualization
References
Application Notes and Protocols: Nerigliatin for In Vivo Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerigliatin is a potent, orally bioavailable glucokinase (GK) activator being investigated for the treatment of type 2 diabetes mellitus. Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. As a glucokinase activator, this compound enhances the enzyme's affinity for glucose, leading to a dual mechanism of action: increased glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and enhanced hepatic glucose uptake and glycogen synthesis. These effects are expected to improve glucose tolerance, making in vivo glucose tolerance tests a crucial methodology for evaluating the efficacy of this compound.
These application notes provide detailed protocols for conducting oral and intraperitoneal glucose tolerance tests (OGTT and IPGTT) to assess the in vivo efficacy of this compound in rodent models of diabetes and metabolic disease.
Data Presentation
The following table structure is recommended for presenting quantitative data from in vivo glucose tolerance tests evaluating this compound. This format allows for a clear comparison between treatment groups.
Table 1: Effect of this compound on Blood Glucose Levels and Glucose Tolerance in a Rodent Model
| Treatment Group | Dose (mg/kg) | n | Blood Glucose (mg/dL) at Time (min) | AUC (0-120 min) (mg/dL·min) |
| 0 | 15 | |||
| Vehicle Control | - | 10 | Value | Value |
| This compound | X | 10 | Value | Value |
| This compound | Y | 10 | Value | Value |
AUC: Area Under the Curve, calculated using the trapezoidal rule. Values to be filled in with experimental data.
Experimental Protocols
Two primary methods for assessing glucose tolerance in vivo are the Oral Glucose Tolerance Test (OGTT) and the Intraperitoneal Glucose Tolerance Test (IPGTT). The choice between these methods depends on the specific research question. The OGTT evaluates the entire physiological process of glucose absorption and disposal, including the incretin effect, while the IPGTT bypasses gut absorption.[1]
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This protocol is adapted from standard methodologies for evaluating glucose metabolism in mouse models.[2][3]
1. Animal Preparation and Acclimation: a. Use an appropriate animal model, such as diet-induced obese (DIO) C57BL/6J mice or db/db mice. b. Acclimate animals to the housing facility for at least one week prior to the experiment.[4] c. House animals individually and provide ad libitum access to food and water unless otherwise specified.
2. This compound Administration: a. Prepare the vehicle and this compound formulations. This compound is typically formulated for oral administration. b. Fast the animals for 6-8 hours (or overnight, depending on the established lab protocol) before dosing. Ensure access to water.[3] c. Administer the vehicle or this compound solution orally via gavage at the desired doses. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
3. Glucose Challenge: a. At a specified time post-Nerigliatin administration (e.g., 30-60 minutes), take a baseline blood glucose reading (t=0). b. Prepare a sterile 20% D-glucose solution.[2] c. Administer the glucose solution orally via gavage at a dose of 1-2 g/kg body weight.[2][3]
4. Blood Glucose Monitoring: a. Collect blood samples from the tail vein at specified time points, typically 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.[3] b. Measure blood glucose levels using a calibrated glucometer.[4]
5. Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal. c. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol assesses glucose disposal independent of gut absorption.[4]
1. Animal Preparation and Acclimation: a. Follow the same procedures as for the OGTT (Section 1a-c).
2. This compound Administration: a. Follow the same procedures as for the OGTT (Section 2a-c).
3. Glucose Challenge: a. At a specified time post-Nerigliatin administration, take a baseline blood glucose reading (t=0). b. Prepare a sterile 20% D-glucose solution. c. Administer the glucose solution via intraperitoneal (i.p.) injection at a dose of 1-2 g/kg body weight.
4. Blood Glucose Monitoring: a. Follow the same procedures as for the OGTT (Section 4a-b), with typical time points at 0, 15, 30, 60, and 120 minutes post-injection.[4]
5. Data Analysis: a. Follow the same procedures as for the OGTT (Section 5a-c).
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo glucose tolerance test with this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a glucokinase activator.
References
- 1. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Nerigliatin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Nerigliatin.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: What are the primary reasons for this compound's poor aqueous solubility?
A2: The poor aqueous solubility of this compound can be attributed to its molecular structure (C22H20N6O4)[4][5], which contains several hydrophobic regions. The presence of multiple aromatic rings and a limited number of ionizable groups contributes to its low affinity for water.
Q3: Can pH adjustment be used to improve this compound's solubility?
A3: Adjusting the pH of the aqueous solution can be a viable strategy to enhance the solubility of ionizable compounds.[6][7] this compound's structure contains basic nitrogen atoms within its pyrimidine and pyrazine rings, which can be protonated at acidic pH, potentially increasing its aqueous solubility. Conversely, the amide group could potentially be deprotonated at a very high pH. Experimental evaluation of this compound's solubility across a range of pH values is recommended to determine the optimal pH for solubilization.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective glucokinase activator.[8] Glucokinase plays a crucial role in glucose metabolism by acting as a glucose sensor in pancreatic beta-cells and liver cells.[8] By activating glucokinase, this compound enhances the body's ability to regulate blood glucose levels, making it a potential therapeutic agent for type 2 diabetes.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions for in vitro and in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound is poorly soluble in aqueous media, and the addition of a large volume of buffer can cause it to crash out of the DMSO solution. | 1. Decrease the final concentration: Try diluting to a lower final concentration in the aqueous buffer. 2. Increase the percentage of co-solvent: If experimentally permissible, increase the final concentration of DMSO in the aqueous solution. 3. Use a different co-solvent system: Consider using alternative co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol in combination with water. 4. Employ solubilizing excipients: Incorporate solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL) into the aqueous buffer before adding the this compound stock. |
| Incomplete dissolution of this compound powder in the desired solvent. | The dissolution rate may be slow, or the compound may have reached its solubility limit in the chosen solvent. | 1. Apply gentle heating: Warm the solution gently (e.g., to 37°C) to facilitate dissolution. Monitor for any signs of degradation. 2. Use sonication: Apply ultrasonic waves to the solution to break down particle agglomerates and increase the surface area for dissolution.[1][3] 3. Increase the volume of the solvent: If the concentration is not critical, adding more solvent will help to dissolve the remaining solid. 4. Verify the solubility limit: Consult available data or perform a solubility study to determine the saturation point of this compound in the specific solvent. |
| Phase separation or formation of an oily layer in the solution. | This can occur when using co-solvents that are not fully miscible with the aqueous phase at the tested ratios, or when the drug concentration exceeds its solubility. | 1. Adjust the co-solvent ratio: Modify the ratio of the organic co-solvent to the aqueous phase to improve miscibility. 2. Use a different co-solvent: Switch to a co-solvent with better water miscibility. 3. Incorporate a surfactant: Surfactants can help to stabilize the mixture and prevent phase separation. |
| Variability in experimental results. | Inconsistent solution preparation can lead to variations in the actual concentration of this compound, affecting experimental outcomes. | 1. Standardize the protocol: Ensure a consistent and detailed standard operating procedure (SOP) for solution preparation is followed for all experiments. 2. Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh before each experiment to avoid issues with stability and precipitation over time. 3. Filter the solution: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvent systems.
| Solvent System | Concentration | Observations | Reference |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.78 mM) | Clear solution | [1][3] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.78 mM) | Clear solution | [1][3] |
| DMSO | 100 mg/mL (231.25 mM) | Requires sonication | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol describes the preparation of a this compound solution using a Dimethyl Sulfoxide (DMSO) and saline co-solvent system.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of pure DMSO to the tube to dissolve the this compound completely. Vortex or sonicate if necessary to ensure full dissolution.
-
Co-solvent Addition: In a separate sterile tube, prepare the required volume of the aqueous co-solvent (e.g., phosphate-buffered saline, PBS).
-
Final Dilution: While vortexing the aqueous co-solvent, slowly add the this compound-DMSO stock solution dropwise to the aqueous phase. This gradual addition helps to prevent precipitation.
-
Final Concentration Adjustment: Add the remaining aqueous co-solvent to reach the final desired volume and concentration.
-
Clarity Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider adjusting the co-solvent ratio or using a lower final concentration.
-
Sterilization (Optional): If required for sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol outlines a method for improving the aqueous solubility of this compound using sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a stock solution of SBE-β-CD in the desired aqueous buffer (e.g., 20% w/v SBE-β-CD in saline).
-
Weigh this compound: Accurately weigh the this compound powder in a glass vial.
-
Add Cyclodextrin Solution: Add the SBE-β-CD solution to the this compound powder.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the this compound-cyclodextrin inclusion complex. The vial should be sealed to prevent solvent evaporation.
-
Equilibrium Check: After the incubation period, visually inspect the solution for any undissolved material.
-
Quantification: To determine the solubility, centrifuge the suspension to pellet any undissolved this compound. Analyze the supernatant for this compound concentration using a suitable analytical method (e.g., HPLC-UV).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PF-04937319 | Glucokinase | Ambeed.com [ambeed.com]
- 3. arctomsci.com [arctomsci.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. What is this compound used for? [synapse.patsnap.com]
Addressing Nerigliatin instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Nerigliatin during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound stability in a question-and-answer format.
Q1: I observed a decrease in the potency of my this compound stock solution over time. What could be the cause and how can I prevent it?
A1: A decrease in this compound potency is likely due to chemical degradation. This compound's structure contains pyrimidine, benzofuran, and carboxamide moieties, which can be susceptible to hydrolysis and oxidation.[1][2] Long-term storage at inappropriate temperatures can accelerate these degradation processes.
Prevention Strategies:
-
Strict Temperature Control: Adhere to the recommended storage conditions. For long-term storage (up to 6 months), store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]
-
Use of Appropriate Solvents: Prepare stock solutions in high-quality, anhydrous DMSO.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing. This minimizes exposure to oxygen, reducing the risk of oxidative degradation.
Q2: I see some discoloration or precipitation in my this compound solution after storage. What does this indicate?
A2: Discoloration or precipitation are visual indicators of this compound degradation or reduced solubility. Degradation products may be less soluble than the parent compound, leading to precipitation.
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect the solution for any changes in color or for the presence of particulates.
-
Solubility Check: If precipitation is observed, you can attempt to redissolve the compound by gentle warming and sonication.[2] However, be aware that this might not reverse chemical degradation.
-
Purity Analysis: It is highly recommended to analyze the purity of the solution using a stability-indicating HPLC method (see Experimental Protocols section for a suggested method). This will allow you to quantify the remaining active this compound and detect the presence of degradation products.
Q3: My experimental results are inconsistent, and I suspect this compound instability. How can I confirm this?
A3: Inconsistent results are a common consequence of using a degraded compound. To confirm if this compound instability is the root cause, a systematic approach is necessary.
Confirmation Workflow:
-
Prepare a Fresh Stock: Prepare a new stock solution of this compound from a fresh vial of the solid compound.
-
Side-by-Side Comparison: Repeat a key experiment using both the old (suspected) and the new stock solutions in parallel.
-
Analytical Verification: Analyze both the old and new stock solutions using the stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main this compound peak in the old stock.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture.
How many freeze-thaw cycles can a this compound stock solution tolerate?
To minimize degradation, it is best to avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes after preparation.
What are the likely degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: The carboxamide and pyrimidine moieties can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of the amide bond or opening of the pyrimidine ring.[1][3]
-
Oxidation: The benzofuran ring system can be prone to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.[4][5]
-
Photodegradation: Exposure to UV light can induce degradation, particularly of the pyrimidine and benzofuran rings.[6][7]
-
Thermal Degradation: High temperatures can lead to the decomposition of the carboxamide functional group.[8]
What solvents should I use to prepare this compound solutions?
For in vitro studies, DMSO is a suitable solvent.[2] For in vivo experiments, formulations may include co-solvents like PEG300, SBE-β-CD, or corn oil, but these working solutions should be prepared fresh daily.[2]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[2] |
| 4°C | Not Recommended | Significant degradation may occur. |
| Room Temperature | Not Recommended | Rapid degradation is expected. |
Table 2: Potential Degradation Products of this compound and their Detection
| Degradation Pathway | Potential Degradation Products | Suggested Analytical Method |
| Hydrolysis | Carboxylic acid from amide cleavage, pyrimidine ring-opened products.[1][3] | HPLC, LC-MS |
| Oxidation | Quinones, ring-opened benzofuran derivatives.[4][5] | HPLC, LC-MS |
| Photodegradation | Various photoproducts from pyrimidine and benzofuran ring cleavage.[6][7] | HPLC with photodiode array (PDA) detector |
| Thermal Degradation | Products of carboxamide decomposition.[8] | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is a starting point and may require optimization for your specific equipment and experimental conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute this compound stock solution in the mobile phase to a final concentration of approximately 10-20 µg/mL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat this compound solution (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose this compound solution (e.g., 1 mg/mL) to UV light (254 nm) for 24 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting suspected this compound instability.
Caption: Factors influencing this compound stability in long-term storage.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nerigliatin dosage to minimize off-target effects
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of Nerigliatin (PF-04937319) to minimize off-target effects while maintaining its therapeutic efficacy as a glucokinase (GK) activator for the treatment of Type 2 Diabetes Mellitus (T2DM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective glucokinase activator (GKA).[1] It enhances the body's natural ability to regulate glucose by targeting glucokinase, a key enzyme in glucose homeostasis.[1] In pancreatic beta cells, it acts as a glucose sensor, triggering insulin secretion in response to elevated blood glucose. In the liver, it promotes the conversion of glucose to glycogen for storage.[1]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects observed with this compound and other glucokinase activators at higher dosages include an increased risk of hypoglycemia and peripheral nerve degeneration.[2][3] Animal studies have shown that high doses can lead to axonal degeneration in the sciatic nerve.[3] Additionally, some studies on GKAs have noted an increased risk of hyperlipidemia and hyperuricemia.[4]
Q3: How can we monitor for peripheral neuropathy during our in vivo studies?
A3: Regular neurological examinations and histopathological analysis of peripheral nerves (e.g., sciatic nerve) are recommended for in vivo studies. Functional assessments, such as nerve conduction velocity tests, can also be employed. In preclinical studies with rats and dogs, axonal degeneration was a key finding at higher dose levels.[3]
Q4: What is the recommended starting dose for preclinical in vivo experiments?
A4: The optimal starting dose will depend on the animal model and experimental design. However, based on available data, it is advisable to start with a dose lower than those associated with adverse effects. For instance, in female rats, axonal degeneration was observed at 50 mg/kg and 1000 mg/kg.[3] Therefore, a starting dose well below 50 mg/kg would be a prudent choice for initial efficacy and safety assessments. A thorough dose-response study is crucial.
Q5: Are there any known metabolites of this compound we should be aware of?
A5: Yes, this compound is metabolized through both oxidative (major) and hydrolytic (minor) pathways in rat, dog, and human hepatocytes.[3] It is important to consider the potential for active metabolites that may contribute to both on-target efficacy and off-target toxicity.
Troubleshooting Guides
Issue 1: Significant Hypoglycemia Observed in Animal Models
-
Potential Cause: The dose of this compound may be too high, leading to excessive glucokinase activation and a subsequent drop in blood glucose levels.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dosage of this compound in subsequent experiments. A dose-response study is essential to identify a therapeutic window that separates efficacy from hypoglycemia.
-
Monitor Blood Glucose: Implement more frequent blood glucose monitoring to detect and manage hypoglycemic events promptly.
-
Co-administration with Glucose: In cases of severe hypoglycemia, administration of glucose may be necessary to stabilize the animals.
-
Consider a "Partial Activator" Approach: this compound was developed as a "partial activator" to mitigate the risk of hypoglycemia seen with earlier, more potent GKAs.[2] Ensure that the formulation and batch of this compound being used are consistent with this intended mechanism.
-
Issue 2: Evidence of Peripheral Neuropathy in Histopathology
-
Potential Cause: High cumulative exposure to this compound may be causing neurotoxicity.
-
Troubleshooting Steps:
-
Lower the Dose: Reduce the daily dose of this compound.
-
Modify Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day), to reduce the cumulative exposure while potentially maintaining efficacy.
-
In Vitro Neuronal Cell Line Studies: Use in vitro models with neuronal cell lines to assess the direct neurotoxic potential of this compound and its metabolites at various concentrations. This can help to establish a concentration threshold for this off-target effect.
-
Biomarker Analysis: Investigate potential biomarkers of neurotoxicity in your animal models to allow for earlier, non-invasive detection of this adverse effect.
-
Quantitative Data Summary
Table 1: this compound In Vitro and In Vivo Data
| Parameter | Value/Observation | Species/System | Reference |
| EC50 | 154.4 µM | In vitro (Glucokinase activation) | [3] |
| Off-Target Effect | Axonal degeneration in peripheral (sciatic) nerve | Female Sprague-Dawley rats | [3] |
| Dosage (Off-Target) | 50 and 1000 mg/kg (p.o., once daily, 1 month) | Female Sprague-Dawley rats | [3] |
| Off-Target Effect | Peripheral nerve degeneration and 2 unscheduled deaths | Beagle dogs | [3] |
| Dosage (Off-Target) | 50 and 500 mg/kg (p.o., once daily, 1 month) | Beagle dogs | [3] |
| Metabolism | Oxidative (major) and hydrolytic (minor) pathways | Rat, dog, and human hepatocytes | [3] |
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activation Assay
-
Objective: To determine the EC50 of this compound for glucokinase activation.
-
Materials: Recombinant human glucokinase, ATP, glucose, NADP+, G6PDH, 96-well plates, plate reader.
-
Method: a. Prepare a serial dilution of this compound in DMSO. b. In each well of a 96-well plate, add the reaction buffer, ATP, glucose, NADP+, and G6PDH. c. Add the diluted this compound or vehicle control (DMSO) to the respective wells. d. Initiate the reaction by adding recombinant glucokinase. e. Incubate at 37°C and measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH. f. Plot the rate of reaction against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Assessment of Peripheral Neuropathy in Rodent Models
-
Objective: To evaluate the potential for this compound to induce peripheral neuropathy in vivo.
-
Materials: Sprague-Dawley rats, this compound, vehicle control, gavage needles, equipment for functional neurological assessment (e.g., hot plate, von Frey filaments), histology equipment.
-
Method: a. Divide animals into groups receiving vehicle control and different doses of this compound (e.g., 10, 50, 150 mg/kg/day) by oral gavage for a specified duration (e.g., 28 days). b. Conduct weekly functional assessments (e.g., thermal sensitivity, mechanical allodynia). c. At the end of the study, euthanize the animals and collect sciatic nerves. d. Process the nerves for histopathological examination (e.g., H&E staining, toluidine blue staining for myelination, and electron microscopy for axonal structure). e. Quantify any axonal degeneration, demyelination, or other pathological changes.
Visualizations
Caption: this compound's mechanism in pancreatic beta cells.
Caption: Workflow for preclinical neuropathy assessment.
References
Troubleshooting inconsistent results in Nerigliatin experiments
Nerigliatin Experiments Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective glucagon-like peptide-1 (GLP-1) receptor agonist. Upon binding to the GLP-1 receptor on pancreatic beta cells, it stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately enhances glucose-dependent insulin secretion.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound should be dissolved in sterile, nuclease-free water to a stock concentration of 1 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C.
Q3: What are the typical EC50 values for this compound in standard cell-based assays?
A3: The expected half-maximal effective concentration (EC50) for this compound can vary depending on the cell line and assay conditions. The table below provides typical ranges for commonly used cell lines.
Table 1: Expected EC50 Values for this compound in cAMP Accumulation Assays
| Cell Line | Receptor Expression | Expected EC50 Range (nM) |
|---|---|---|
| HEK293-GLP1R | Recombinant Human | 0.1 - 0.5 |
| MIN6 | Endogenous Mouse | 0.8 - 2.5 |
| INS-1E | Endogenous Rat | 1.0 - 5.0 |
Q4: Can this compound be used for in vivo animal studies?
A4: Yes, this compound is suitable for in vivo studies in various animal models, including mice and rats. For administration, it is typically dissolved in a sterile saline solution. The optimal dosage and administration route (e.g., subcutaneous, intraperitoneal) should be determined empirically for each specific study design.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values in In-Vitro cAMP Assays
Q: We are observing significant variability in the EC50 values for this compound in our cAMP accumulation assays. What are the potential causes and how can we resolve this?
A: Inconsistent EC50 values are a common issue that can stem from several factors. Below is a systematic guide to help you identify and address the problem.
-
Cell Culture Conditions:
-
High Passage Number: Cells at a high passage number can exhibit altered receptor expression and signaling responses.
-
Solution: Use cells with a consistent and low passage number (e.g., passage 5-15) for all experiments.
-
-
Reagent Stability and Preparation:
-
This compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Solution: Aliquot the stock solution upon initial preparation and use a fresh aliquot for each experiment.
-
-
Assay Protocol Deviations:
-
Inconsistent Incubation Times: Variations in the stimulation time with this compound can significantly affect the measured cAMP levels.
-
Solution: Ensure precise and consistent incubation times across all wells and experiments using a multichannel pipette or automated liquid handler.
-
-
Cell Seeding: Seed HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R) in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2 hours.
-
Stimulation: Add varying concentrations of this compound (e.g., 0.01 nM to 1000 nM) to the wells. Include a control with no this compound. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Caption: Troubleshooting logic for inconsistent EC50 values.
Issue 2: High Variability in In-Vivo Oral Glucose Tolerance Tests (OGTT)
Q: Our in-vivo OGTT results with this compound show high variability between animals in the same treatment group. How can we reduce this variability?
A: High variability in OGTTs can obscure the true effect of this compound. Careful control of experimental parameters is crucial for obtaining reproducible results.
-
Animal Handling and Acclimation:
-
Stress: Improper handling and insufficient acclimation can cause stress, leading to fluctuations in baseline glucose levels.
-
Solution: Acclimate animals to the facility for at least one week before the study. Handle animals gently and consistently.
-
-
Fasting and Dosing:
-
Inconsistent Fasting: The duration of fasting prior to the OGTT can impact glucose metabolism.
-
Solution: Implement a consistent fasting period (e.g., 6 hours) for all animals, ensuring they have access to water.
-
Dosing Inaccuracy: Inaccurate administration of the glucose bolus or this compound can be a major source of variability.
-
Solution: Use precise dosing techniques (e.g., oral gavage for glucose, subcutaneous injection for this compound) and ensure the dose is based on the most recent body weight measurement.
-
Table 2: Blood Glucose Levels (mg/dL) During OGTT
| Time (min) | Group A (High Variability) | Group B (Controlled) |
|---|---|---|
| 0 | 95 ± 15 | 92 ± 5 |
| 15 | 250 ± 50 | 240 ± 20 |
| 30 | 350 ± 60 | 330 ± 25 |
| 60 | 280 ± 55 | 270 ± 22 |
| 120 | 150 ± 40 | 145 ± 15 |
Data are presented as Mean ± Standard Deviation.
Caption: this compound's signaling pathway in pancreatic beta cells.
Technical Support Center: Mitigating Nerigliatin-Associated Peripheral Nerve Degeneration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the peripheral nerve degeneration side effect observed with Nerigliatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced peripheral nerve degeneration?
A1: The primary hypothesized mechanism for this compound-induced peripheral nerve degeneration is prolonged and severe hypoglycemia.[1][2] this compound, as a glucokinase activator, enhances glucose metabolism, which can lead to significantly lowered blood glucose levels.[1] Studies on other glucokinase activators have shown that this hypoglycemic state can induce neuronal damage. The peripheral nervous system is particularly vulnerable to mild and prolonged episodes of hypoglycemia, which can lead to a "dying-back" pattern of axonal degeneration, where the nerve terminal degenerates first, progressing proximally.[1][2] This process is characterized by Wallerian-like degeneration.[1]
Q2: What are the typical symptoms and pathological features of drug-induced peripheral neuropathy?
A2: Drug-induced peripheral neuropathy, including that potentially caused by this compound, typically presents as a distal, symmetrical sensory polyneuropathy.[3][4] Common symptoms include numbness, tingling, and pain, often in a "stocking-glove" distribution.[3] Pathologically, it is often characterized by axonal degeneration rather than demyelination.[5] In severe cases, motor nerve involvement can lead to muscle weakness.[2]
Q3: Are there any known strategies to mitigate this compound-induced peripheral nerve degeneration?
A3: While specific studies on mitigating this compound-induced neuropathy are limited, strategies can be extrapolated from research on hypoglycemia-induced and other drug-induced peripheral neuropathies. The primary approaches include:
-
Strict Glycemic Control: Since hypoglycemia is the likely trigger, maintaining blood glucose levels within a safe and stable range is the most critical preventative measure.[2]
-
Antioxidant Therapy: Oxidative stress is a key contributor to nerve damage in various neuropathies.[6][7] Alpha-lipoic acid (ALA) has shown neuroprotective effects by reducing oxidative stress and improving nerve blood flow.[6][8][9]
-
Neurotrophic Factor Support: Nerve Growth Factor (NGF) is crucial for the survival and regeneration of peripheral neurons.[10][11] Supplementation with NGF has been investigated as a therapeutic strategy for various peripheral neuropathies.[10][12][13]
Troubleshooting Guides
In Vitro Experiments: Neurite Outgrowth Assays
Issue: Reduced neurite outgrowth in dorsal root ganglion (DRG) neurons treated with this compound.
This is an expected outcome based on the known neurotoxic effects. The goal of these experiments is often to test the efficacy of potential mitigating agents.
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure the concentration of this compound used is appropriate to induce a measurable but not complete inhibition of neurite outgrowth, allowing for the observation of rescue effects. A dose-response curve should be established.
-
Assess Cell Viability: Use a viability stain (e.g., Calcein-AM/Ethidium Homodimer-1) to distinguish between neurite retraction due to toxicity and cell death.
-
Optimize Co-treatment with Mitigating Agents:
-
Alpha-Lipoic Acid (ALA): Pre-incubation with ALA before adding this compound may be more effective than co-treatment. Test a range of ALA concentrations (e.g., 10-100 µM).
-
Nerve Growth Factor (NGF): Ensure the NGF in the culture medium is at an optimal concentration (typically 50-100 ng/mL) and that it is not degraded. Test the effect of increased NGF concentrations in the presence of this compound.
-
-
Control for Hypoglycemia: To isolate the hypoglycemic effect, culture neurons in low glucose media as a positive control for neurite retraction and compare this to the effect of this compound in normal glucose media.
In Vivo Experiments: Animal Models
Issue: Animals treated with this compound exhibit signs of peripheral neuropathy (e.g., decreased nerve conduction velocity, altered gait).
This is an anticipated effect of this compound administration at therapeutic or supra-therapeutic doses. The focus should be on quantifying the neuropathy and testing mitigation strategies.
Troubleshooting Steps:
-
Monitor Blood Glucose Levels: Frequent blood glucose monitoring is critical to correlate the severity of neuropathy with the degree and duration of hypoglycemia.
-
Refine Behavioral Testing:
-
Von Frey Test (Mechanical Allodynia): Ensure consistent application of filaments and a proper acclimation period for the animals to reduce variability.
-
Hot/Cold Plate Test (Thermal Sensitivity): Maintain a stable and accurate plate temperature.
-
-
Optimize Nerve Conduction Velocity (NCV) Measurements:
-
Temperature Control: Maintain the animal's body and limb temperature at 37°C, as temperature fluctuations can significantly affect NCV readings.
-
Electrode Placement: Ensure precise and consistent placement of stimulating and recording electrodes.[14][15] Incorrect placement is a common source of error.
-
Supramaximal Stimulation: Confirm that the stimulus intensity is supramaximal to ensure all nerve fibers are recruited.[14]
-
-
Administer Mitigating Agents:
-
Glycemic Control: Implement a glucose monitoring and administration protocol to prevent severe hypoglycemic episodes.
-
Alpha-Lipoic Acid (ALA): Administer ALA (e.g., 25-100 mg/kg, p.o. or i.p.) prior to or concurrently with this compound.[8]
-
Nerve Growth Factor (NGF): Due to its protein nature, NGF is typically administered via injection (e.g., subcutaneous). Be aware of potential side effects like injection site pain.[13]
-
Data Presentation
Table 1: Summary of Potential Mitigating Agents for this compound-Induced Peripheral Neuropathy
| Mitigating Agent | Proposed Mechanism of Action | Typical Experimental Doses | Key Outcomes to Measure |
| Glycemic Control | Prevents the primary trigger of hypoglycemia-induced neurotoxicity.[2] | Maintain normoglycemia through glucose monitoring and administration. | Nerve Conduction Velocity, Behavioral Tests, Histopathology. |
| Alpha-Lipoic Acid (ALA) | Potent antioxidant, reduces oxidative stress, improves nerve blood flow.[6][8][9] | In vitro: 10-100 µMIn vivo: 25-100 mg/kg | Neurite Outgrowth, Nerve Conduction Velocity, Biomarkers of Oxidative Stress. |
| Nerve Growth Factor (NGF) | Promotes neuronal survival, growth, and regeneration.[10][11][12] | In vitro: 50-100 ng/mLIn vivo: Varies by study, often in µg/kg range | Neurite Outgrowth, Nerve Fiber Density, Functional Recovery. |
Experimental Protocols
Key Experiment 1: In Vitro Neurite Outgrowth Assay with Dorsal Root Ganglion (DRG) Neurons
Methodology:
-
DRG Neuron Isolation and Culture:
-
Isolate DRGs from adult rodents and digest them enzymatically (e.g., with collagenase and dispase) and mechanically to obtain a single-cell suspension.[16][17]
-
Purify neurons from non-neuronal cells using a density gradient (e.g., Percoll).[16][18]
-
Plate dissociated neurons on coverslips coated with a substrate that promotes attachment and growth (e.g., poly-D-lysine and laminin).[17]
-
Culture neurons in a defined neurobasal medium supplemented with B-27, L-glutamine, and NGF.[3]
-
-
Treatment:
-
After allowing neurons to adhere and extend initial neurites (typically 24 hours), treat the cultures with this compound at various concentrations.
-
For mitigation experiments, pre-treat or co-treat with the agent of interest (e.g., ALA, increased NGF).
-
-
Immunocytochemistry:
-
After the desired treatment period (e.g., 48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using automated or semi-automated software (e.g., ImageJ with the NeuronJ plugin). Parameters to measure include the length of the longest neurite, the total number of neurites, and the number of branch points.[19]
-
Key Experiment 2: In Vivo Nerve Conduction Velocity (NCV) Measurement in a Rodent Model
Methodology:
-
Animal Preparation:
-
Electrode Placement (Sciatic Nerve):
-
Place the stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.
-
Place the recording electrodes over the intrinsic foot muscles.
-
Place a ground electrode between the stimulating and recording electrodes.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at both the proximal and distal sites.
-
Record the resulting compound muscle action potentials (CMAPs).
-
-
Calculation of NCV:
-
Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation points.
-
Measure the distance between the two stimulating electrodes.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced peripheral nerve degeneration.
Caption: Experimental workflows for assessing this compound's neurotoxicity.
References
- 1. Neurologic damage in hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoglycemic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Peripheral Neuropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Peripheral neuropathy - Wikipedia [en.wikipedia.org]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Alpha lipoic acid attenuated neuropathic pain induced by chronic constriction Injury of sciatic nerve in rats | springermedizin.de [springermedizin.de]
- 8. life.dysona.org [life.dysona.org]
- 9. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nerve growth factor for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nerve Growth Factor: A Focus on Neuroscience and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
- 13. Efficacy and safety of nerve growth factor for the treatment of neurological diseases: a meta-analysis of 64 randomized controlled trials involving 6,297 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teleemg.com [teleemg.com]
- 15. Troubleshooting in Nerve Conduction and EMG Studies : Technical Errors and Quality Control | PDF [slideshare.net]
- 16. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibidi.com [ibidi.com]
- 19. Neonicotinoid pesticides: evidence of developmental neurotoxicity from regulatory rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
Technical Support Center: Improving the Oral Bioavailability of Nerigliatin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Nerigliatin formulations.
Frequently Asked Questions (FAQs)
1. What is this compound and its mechanism of action?
This compound (also known as PF-04937319) is an orally active, selective glucokinase activator being investigated for the treatment of Type 2 diabetes mellitus.[1][2] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic beta-cells and liver cells.[1] By activating glucokinase, this compound enhances the body's natural ability to regulate glucose levels, leading to improved insulin secretion and glucose metabolism.[1] This glucose-dependent mechanism of action reduces the risk of hypoglycemia compared to some other diabetes medications.[1]
2. What are the primary challenges in formulating oral this compound?
While specific formulation challenges for this compound are not extensively published, new chemical entities (NCEs) in drug development often face issues with poor aqueous solubility and/or permeability, which can limit their oral bioavailability.[3][4][5][6] For a compound like this compound, ensuring consistent dissolution and absorption in the gastrointestinal tract is critical for therapeutic efficacy. Common challenges that researchers may encounter include low dissolution rate, incomplete absorption, and high inter-patient variability.[4]
3. What are the key strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its high-energy, amorphous state within a polymer matrix.[7][8] This prevents recrystallization and increases the drug's apparent solubility and dissolution rate.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving or suspending the drug in lipidic excipients.[9][10][11] LBDDS can enhance solubility, improve absorption through lymphatic transport, and protect the drug from degradation in the gut.[12]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12][13]
4. Which excipients are commonly used to improve the bioavailability of oral formulations?
The choice of excipients is critical for the success of a formulation.[5] Below is a table summarizing common excipients used in bioavailability enhancement techniques.
| Formulation Strategy | Excipient Class | Examples | Primary Function |
| Amorphous Solid Dispersions (ASDs) | Polymers | Povidone (PVP), Copovidone, Hydroxypropyl Methylcellulose (HPMC), HPMC Acetate Succinate (HPMCAS)[4] | Stabilize the amorphous drug, inhibit crystallization, maintain supersaturation[8] |
| Lipid-Based Drug Delivery Systems (LBDDS) | Oils/Lipids | Medium-chain triglycerides, long-chain triglycerides, fatty acids[14] | Solubilize the lipophilic drug[14] |
| Surfactants | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Poloxamers[4][5] | Enhance drug solubilization by forming micelles, improve emulsification[5] | |
| Co-solvents/Co-surfactants | Ethanol, Propylene glycol, Polyethylene glycol (PEG)[3] | Improve drug solubility in the lipid vehicle[6] | |
| Particle Size Reduction | Stabilizers/Surfactants | Poloxamers, Lecithin, Sodium Lauryl Sulfate (SLS)[4] | Prevent particle agglomeration, wet the particle surface |
| General Solid Oral Dosage Forms | Disintegrants | Crospovidone, Croscarmellose sodium, Sodium starch glycolate[5] | Promote rapid tablet disintegration to facilitate drug dissolution[5] |
Troubleshooting Guides
Scenario 1: Low and Variable Bioavailability with a Crystalline this compound Formulation
Question: My initial studies with a simple crystalline this compound formulation show low and highly variable plasma concentrations in animal models. What could be the cause and how can I troubleshoot this?
Answer:
Low and variable bioavailability of a crystalline drug is often indicative of dissolution rate-limited absorption, a common issue for poorly soluble compounds (BCS Class II or IV).[15] The variability can be attributed to physiological differences in the gastrointestinal tract of the test subjects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Experimental Protocols:
-
Solubility Determination:
-
Prepare saturated solutions of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Equilibrate the solutions at 37°C for 24-48 hours.
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
-
-
In Vitro Dissolution Testing:
-
Use a USP Apparatus II (paddle) at 37°C.
-
Select a dissolution medium that provides sink conditions, if possible (e.g., FaSSIF with a small percentage of surfactant).
-
Add the this compound formulation to the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in each sample by HPLC.
-
Scenario 2: Physical Instability of an Amorphous Solid Dispersion (ASD) Formulation
Question: I have developed a spray-dried amorphous solid dispersion of this compound with PVP K30, but it shows signs of recrystallization during stability testing. How can I improve the physical stability of my ASD?
Answer:
Recrystallization of the amorphous drug is a common failure mode for ASDs, leading to a loss of the solubility advantage.[16] This instability can be caused by several factors, including suboptimal polymer selection, high drug loading, or exposure to high temperature and humidity.
Troubleshooting Steps:
-
Polymer Selection: The chosen polymer must be miscible with the drug and have a high glass transition temperature (Tg) to restrict molecular mobility.[8] Consider screening other polymers like HPMC, HPMCAS, or copovidone, which may have stronger interactions with this compound.[4]
-
Drug Loading: High drug loading increases the propensity for phase separation and crystallization. Try reducing the drug loading in the ASD to a level where the drug remains molecularly dispersed within the polymer matrix.
-
Manufacturing Process: The cooling rate during solidification can impact the homogeneity of the ASD. For spray drying, ensure rapid solvent evaporation to kinetically trap the drug in its amorphous state.[7]
-
Excipient Addition: Consider adding a second polymer or a surfactant to the formulation, which can act as a crystallization inhibitor.
Signaling Pathway of this compound Action:
Caption: Simplified pathway of this compound-mediated insulin secretion.
Scenario 3: Poor Emulsification and Drug Precipitation from a Lipid-Based Formulation
Question: My self-emulsifying drug delivery system (SEDDS) for this compound appears cloudy upon dilution and shows drug precipitation over time. What formulation parameters should I investigate?
Answer:
Poor emulsification and subsequent drug precipitation from a SEDDS indicate an imbalance in the formulation components (oil, surfactant, and co-solvent).[17] The formulation is failing to create and maintain stable micelles or nanoemulsions that can keep the drug solubilized in the aqueous environment of the GI tract.
Troubleshooting and Optimization:
-
Surfactant (HLB Value): The Hydrophile-Lipophile Balance (HLB) of the surfactant is critical. A higher HLB value (typically 12-18) is needed for O/W emulsions. Screen surfactants with different HLB values to find the optimal one for your oil phase.
-
Surfactant:Oil Ratio: Increase the concentration of the surfactant relative to the oil phase. This will provide more emulsifying agent to surround the oil droplets and form stable micelles.
-
Co-solvent Addition: Incorporating a co-solvent can improve drug solubility in the lipid phase and facilitate the formation of a microemulsion upon dilution.
Experimental Protocol: Ternary Phase Diagram Construction
To optimize your SEDDS, constructing a ternary phase diagram is a systematic approach to identify the self-emulsifying region.
-
Component Selection: Choose an oil, a surfactant, and a co-solvent.
-
Mixture Preparation: Prepare a series of formulations with varying ratios of the three components (e.g., in 10% increments).
-
Visual Assessment: Titrate each mixture with water and observe the emulsification process. Note the formulations that form clear or slightly bluish, stable microemulsions.
-
Diagram Plotting: Plot the compositions on a ternary phase diagram to map out the efficient self-emulsification region.
Logical Relationship in SEDDS Troubleshooting:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The future of lipid-based drug delivery systems | CAS [cas.org]
- 10. cibtech.org [cibtech.org]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nerigliatin and Hypoglycemia Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the risk of hypoglycemia associated with the use of Nerigliatin (PF-04937319), a partial glucokinase activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (PF-04937319) is an orally active, partial activator of the enzyme glucokinase (GK).[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] In pancreatic β-cells, GK activation triggers glucose-stimulated insulin secretion (GSIS). In the liver, it promotes glucose uptake and glycogen synthesis.[3] By partially activating GK, this compound enhances these processes, leading to improved glycemic control.[1][4]
Q2: Why is hypoglycemia a concern with glucokinase activators (GKAs) like this compound?
A2: Glucokinase activators, by their mechanism of action, enhance insulin secretion in a glucose-dependent manner.[3] However, early-generation GKAs were associated with a significant risk of hypoglycemia due to potent and sustained activation of GK, leading to excessive insulin release even at low glucose concentrations.[4][5] this compound was specifically designed as a "partial activator" to mitigate this risk by having a reduced maximal activation effect on GK, thus maintaining a greater dependence on ambient glucose levels.[4]
Q3: What do clinical studies show about the hypoglycemia risk of this compound?
A3: Clinical studies have shown that this compound is generally well-tolerated, with a lower incidence of hypoglycemia compared to some other glucose-lowering agents like sulfonylureas.[1][5] However, a dose-dependent increase in hypoglycemia risk compared to placebo has been observed. For instance, in one study, hypoglycemia was reported in 5.1% of patients receiving 100 mg of this compound compared to 2.5% in the placebo group when added to metformin.[5] Another meta-analysis suggested that PF-04937319 was associated with a reduced risk of clinically significant hypoglycemia events compared to other interventions.[6]
Q4: What are the key strategies to minimize hypoglycemia risk during pre-clinical and clinical development of this compound?
A4: Key strategies include:
-
Dose-response studies: Carefully designed dose-escalation studies are crucial to identify the therapeutic window that balances efficacy with an acceptable risk of hypoglycemia.[5]
-
Patient population selection: Individuals with a history of severe hypoglycemia or hypoglycemia unawareness may be at higher risk and require special consideration.
-
Concomitant medications: The risk of hypoglycemia can be increased when this compound is used in combination with other anti-diabetic drugs known to cause hypoglycemia, such as sulfonylureas or insulin.[5]
-
Intensive glucose monitoring: Continuous glucose monitoring (CGM) can be a valuable tool in clinical trials to detect and characterize hypoglycemic events, including nocturnal and asymptomatic episodes.
-
Development of hepato-selective activators: Designing GKAs that primarily target the liver and have minimal effects on pancreatic insulin secretion is another strategy to reduce hypoglycemia risk.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of hypoglycemia in pre-clinical in vivo studies.
| Possible Cause | Troubleshooting/Optimization |
| Incorrect Dosing | Verify dose calculations, formulation, and administration technique. Ensure accurate body weight measurements for each animal. |
| Animal Strain and Model | Different rodent strains can have varying sensitivities to hypoglycemic agents. Ensure the chosen model is appropriate and well-characterized. Consider using a diabetic model that more closely mimics the human condition. |
| Fasting State | Prolonged fasting before drug administration can increase the risk of hypoglycemia. Standardize the fasting period and ensure it is not excessive.[8] |
| Off-target Effects | Although designed to be a partial activator, high concentrations could lead to more pronounced effects. Consider reducing the dose or exploring the pharmacokinetic profile to ensure appropriate exposure. |
| Interaction with Anesthetics | Anesthetics can interfere with glucose metabolism. If procedures require anesthesia, choose an agent with minimal impact on glucose homeostasis and ensure consistent use across all animals.[8] |
Issue 2: High variability in in vitro Glucose-Stimulated Insulin Secretion (GSIS) assays.
| Possible Cause | Troubleshooting/Optimization |
| Islet/Cell Health | Poor islet viability or cell culture conditions can lead to inconsistent results. Ensure proper islet isolation and culture techniques. Regularly assess cell viability and morphology.[9] |
| Incomplete Washing | Residual high glucose from pre-incubation steps can lead to a high basal insulin secretion, masking the stimulatory effect of the test compound. Ensure thorough and consistent washing steps. |
| Reagent Quality and Preparation | The quality and concentration of glucose and other buffer components are critical. Prepare fresh solutions and verify concentrations. |
| Incubation Times | Inconsistent incubation times for basal and stimulated conditions can introduce variability. Use a timer and stagger the addition of reagents to ensure uniform incubation for all samples.[10] |
| Edge Effects in Multi-well Plates | Evaporation and temperature gradients in the outer wells of a plate can affect cell health and insulin secretion. Avoid using the outer wells for experimental samples and fill them with media or PBS instead.[11] |
Data Presentation
Table 1: Incidence of Hypoglycemia with this compound (PF-04937319) in Clinical Trials (as add-on to metformin)
| Treatment Group | Number of Patients | Incidence of Hypoglycemia (%) | Odds Ratio (95% CI) vs. Placebo | Reference |
| This compound (100 mg) | Not specified | 5.1% | Not directly reported, but higher than placebo | [5] |
| Placebo | Not specified | 2.5% | - | [5] |
| Sitagliptin | Not specified | 1.8% | Not reported | [5] |
| Glimepiride (titrated) | Not specified | 34.4% | Not reported | [5] |
Table 2: Risk of Hypoglycemia with this compound (PF-04937319) from a Meta-Analysis
| Comparison | Outcome | Odds Ratio (95% CI) | Result | Reference |
| PF-04937319 vs. Control | Clinically Significant Hypoglycemia | 0.257 (0.109–0.606) | Reduced Risk | [6] |
| PF-04937319 vs. Control | Mild Hypoglycemia | 0.253 (0.087–0.739) | Reduced Risk | [6] |
| PF-04937319 vs. Control | Any Hypoglycemic Event | 0.255 (0.126–0.518) | Reduced Risk | [6] |
Experimental Protocols
1. In Vivo Assessment of Hypoglycemia Risk in a Rodent Model
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Animals: Use a relevant diabetic mouse model (e.g., db/db mice) or healthy rodents.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast animals for a standardized period (e.g., 4-6 hours) before dosing.[8]
-
Dosing: Administer this compound or vehicle control orally via gavage. Include a positive control group treated with a sulfonylurea (e.g., glibenclamide).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (time 0) and at regular intervals post-dose (e.g., 30, 60, 120, 180, 240 minutes). Measure blood glucose using a validated glucometer.
-
Hypoglycemia Definition: Define hypoglycemia as a blood glucose level below a predetermined threshold (e.g., <50 mg/dL).
-
Data Analysis: Compare the incidence and severity of hypoglycemia between the treatment groups.
2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol assesses the direct effect of this compound on insulin secretion from pancreatic islets.
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in a suitable medium to allow for recovery.
-
Pre-incubation: Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Static Incubation:
-
Basal: Incubate a subset of islets in low-glucose buffer with vehicle or this compound for a defined period (e.g., 60 minutes).
-
Stimulated: Incubate another subset of islets in high-glucose buffer (e.g., 16.7 mM glucose) with vehicle or this compound for the same duration.
-
-
Supernatant Collection: At the end of the incubation, collect the supernatant for insulin measurement.
-
Insulin Assay: Measure insulin concentration in the supernatant using a sensitive and specific ELISA or RIA.
-
Data Analysis: Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) and compare the effects of this compound to the vehicle control.
3. Hypoglycemic Clamp Study to Assess Counter-Regulatory Response
This is a more complex procedure to evaluate the physiological response to hypoglycemia.
-
Animal Preparation: Catheterize the jugular vein for infusions and the carotid artery for blood sampling. Allow for recovery after surgery.
-
Insulin Infusion: Infuse insulin at a constant rate to induce a controlled state of hypoglycemia.
-
Glucose Infusion: Simultaneously infuse a variable rate of glucose to clamp the blood glucose at a specific hypoglycemic target (e.g., 50 mg/dL).[12]
-
Blood Sampling: Collect blood samples at baseline and during the hypoglycemic clamp to measure counter-regulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and growth hormone).[12]
-
This compound Administration: Administer this compound or vehicle prior to the clamp to assess its impact on the counter-regulatory response.
-
Data Analysis: Compare the hormonal responses to hypoglycemia in the presence and absence of this compound.
Mandatory Visualizations
Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.
Caption: Workflow for assessing in vivo hypoglycemia risk of this compound.
Caption: A logical approach to troubleshooting unexpected hypoglycemia in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nerlynxhcp.com [nerlynxhcp.com]
- 8. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. prosciento.com [prosciento.com]
Refinement of Nerigliatin treatment protocols in animal studies
Nerigliatin Technical Support Center
Disclaimer: this compound is a fictional compound, and the following information is provided for illustrative purposes based on common practices in preclinical drug development. All protocols and data are hypothetical.
This guide provides technical support for researchers using this compound in animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and reference data to ensure successful and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor of NeuroKinase-1 (NK1). By blocking the ATP-binding site of NK1, it prevents the phosphorylation of downstream substrates, such as Tau-B, which are implicated in the progression of neurodegenerative pathologies in relevant animal models.
Q2: How should this compound powder be stored? A2: this compound powder should be stored in a light-resistant container at -20°C for long-term storage (months) or at 4°C for short-term storage (weeks). Avoid repeated freeze-thaw cycles.
Q3: What is the recommended vehicle for preparing this compound for in vivo studies? A3: For oral gavage (PO), a suspension in 0.5% methylcellulose (MC) in sterile water is recommended. For intravenous (IV) administration, this compound can be dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Always confirm the solubility and stability for your specific concentration and study duration.
Q4: What is the stability of this compound in the recommended oral gavage vehicle? A4: The suspension of this compound in 0.5% MC is stable for up to 7 days when stored at 4°C and protected from light. Before each administration, the suspension must be thoroughly vortexed to ensure homogeneity.
Section 2: Troubleshooting Guide
Formulation & Administration
Q5: We are observing high variability in plasma exposure after oral gavage. What are the potential causes? A5: High variability can stem from several factors:
-
Improper Formulation: Ensure the this compound suspension is homogenous. Vortex thoroughly before drawing each dose. Inadequate suspension can lead to inconsistent dosing.
-
Gavage Technique: Improper gavage can result in accidental tracheal administration or reflux. Ensure personnel are properly trained and use appropriate gavage needle sizes for the animal model.
-
Fasting State: The presence of food in the stomach can alter drug absorption. Standardize the fasting period for all animals before dosing (e.g., 4 hours for mice).
-
Vehicle Incompatibility: Verify that this compound does not precipitate or degrade in the chosen vehicle over the duration of the experiment.
Efficacy & Target Engagement
Q6: Our study shows no significant reduction in phosphorylated Tau-B in brain tissue after chronic treatment. What should we investigate? A6: A lack of target engagement can be due to several issues:
-
Insufficient Dose/Exposure: The dose may be too low to achieve therapeutic concentrations in the brain. Perform a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate plasma/brain exposure with target engagement. Refer to the dosing table below for guidance.
-
Blood-Brain Barrier Penetration: Confirm that this compound effectively crosses the blood-brain barrier in your model. This may require specific PK studies measuring brain-to-plasma concentration ratios.
-
Timing of Tissue Collection: The timing of tissue harvest relative to the last dose is critical. Collect tissues at the expected Tmax (time of maximum concentration) to observe the peak effect on target inhibition.
-
Assay Sensitivity: Ensure your Western blot or other analytical methods are validated and sensitive enough to detect changes in Tau-B phosphorylation. Use validated positive and negative controls.
Toxicity & Adverse Effects
Q7: We are observing weight loss and lethargy in animals at the planned therapeutic dose. What are our options? A7: These signs may indicate off-target toxicity or exaggerated pharmacology.
-
Conduct a Dose-Range Finding Study: Perform a preliminary study with a wider range of doses to identify the Maximum Tolerated Dose (MTD).
-
Refine the Dosing Regimen: Consider reducing the dosing frequency (e.g., from daily to every other day) or the dose level to improve tolerability.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the administration vehicle.
-
Animal Welfare Monitoring: Implement a scoring system to monitor animal health (e.g., body weight, posture, activity) and define humane endpoints.
Section 3: Data Presentation
Table 1: this compound Dosing and Administration Guide for Rodent Models
| Animal Model | Indication | Route | Dose Range (mg/kg) | Frequency | Vehicle |
|---|---|---|---|---|---|
| C57BL/6 Mice | PK/PD | PO | 5 - 50 | Single Dose | 0.5% Methylcellulose |
| 5xFAD Mice | Alzheimer's Model | PO | 10 - 30 | Daily | 0.5% Methylcellulose |
| Sprague-Dawley Rats | Toxicology | PO | 25 - 100 | Daily | 0.5% Methylcellulose |
| CD-1 Mice | PK | IV | 1 - 5 | Single Dose | 5% DMSO, 40% PEG300, 55% Saline |
Table 2: Troubleshooting Common In Vivo Efficacy Issues
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| No change in behavioral endpoint | Insufficient drug exposure in the brain | Perform PK analysis on brain tissue; increase dose if tolerated. |
| Inappropriate behavioral test | Ensure the selected test is sensitive to the targeted pathway. | |
| Short treatment duration | Extend the treatment period based on disease progression models. | |
| High inter-animal variability | Inconsistent dosing | Re-train staff on formulation preparation and gavage technique. |
| Genetic drift in animal model | Obtain animals from a reputable vendor; use littermate controls. |
| | Environmental stressors | Standardize housing, handling, and experimental conditions. |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (10 mg/kg in Mice)
-
Calculate Required Mass: For a 25g mouse at a 10 mg/kg dose and a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL. For a 10 mL batch, weigh out 10 mg of this compound powder.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in sterile water. Heat ~1/3 of the total water volume to 60-70°C and dissolve the MC. Add the remaining cold water and stir until a clear, viscous solution forms. Cool to room temperature.
-
Create Suspension: Add the 10 mg of this compound powder to a sterile tube. Add a small amount of the 0.5% MC vehicle and vortex to create a paste.
-
Final Volume: Gradually add the remaining vehicle to reach the final volume of 10 mL.
-
Homogenize: Vortex the suspension vigorously for 2 minutes. For higher concentrations, brief sonication in a water bath may be required to ensure a fine, uniform suspension.
-
Storage and Use: Store at 4°C. Before each use, bring the suspension to room temperature and vortex for at least 1 minute to ensure homogeneity before drawing the dose.
Protocol 2: Western Blot Analysis of Phospho-Tau-B in Brain Tissue
-
Tissue Homogenization: Rapidly dissect and snap-freeze brain tissue (e.g., hippocampus) in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Tau-B (p-Tau-B) and total Tau-B overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Densitometrically quantify the p-Tau-B and total Tau-B bands. Normalize the p-Tau-B signal to the total Tau-B signal for each sample.
Section 5: Mandatory Visualizations
Technical Support Center: Managing Variability in Glucokinase Activation Assays with Nerigliatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in glucokinase (GK) activation assays using the allosteric activator, Nerigliatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate glucokinase?
A1: this compound (also known as PF-04937319) is a selective, orally active small molecule activator of glucokinase (GK).[1] It binds to an allosteric site on the GK enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[2][3] This activation helps to lower blood glucose levels by increasing glucose metabolism in the pancreas and liver.[4]
Q2: What is the reported EC50 for this compound in a glucokinase activation assay?
A2: The half-maximal effective concentration (EC50) for this compound in a glucokinase activation assay is reported to be 154.4 μM.[1] It is important to note that this value can vary depending on the specific experimental conditions, such as substrate concentrations (glucose and ATP), pH, and temperature.
Q3: What are the common sources of variability in glucokinase activation assays?
A3: Variability in glucokinase activation assays can arise from several factors:
-
Substrate Concentrations: The activity of glucokinase is highly dependent on the concentrations of its substrates, glucose and ATP.[5] Inconsistent concentrations between experiments will lead to variable results.
-
pH and Temperature: Like most enzymes, glucokinase activity is sensitive to changes in pH and temperature. The optimal pH for human glucokinase has been identified to be in the range of 8.5-8.7.[6][7]
-
Enzyme and Reagent Quality: The purity and activity of the recombinant glucokinase, as well as the coupling enzyme (e.g., glucose-6-phosphate dehydrogenase), can vary between lots, impacting assay performance.[3][8][9]
-
Presence of Glucokinase Regulatory Protein (GKRP): In liver-based assays or if using liver extracts, the presence of GKRP, an endogenous inhibitor of glucokinase, can significantly affect the apparent activity and activation by compounds like this compound.[10][11][12][13]
-
Assay Format: Differences in assay format (e.g., spectrophotometric, fluorometric, coupled vs. direct measurement) can yield different results.[14]
-
Compound Properties: The solubility and stability of this compound in the assay buffer can influence its effective concentration.
Q4: How does the glucokinase regulatory protein (GKRP) affect assays with this compound?
A4: GKRP is a key regulator of glucokinase in the liver, where it binds to GK and sequesters it in the nucleus in an inactive state at low glucose concentrations.[13] Glucokinase activators can interfere with the GK-GKRP interaction.[10][11][12][13] This can be a source of variability if GKRP is present in the assay system, as the measured activation by this compound will be a combination of direct allosteric activation and disruption of GKRP-mediated inhibition. For in vitro assays aiming to characterize the direct effect of this compound on glucokinase, it is recommended to use purified recombinant glucokinase that is free of GKRP.
Troubleshooting Guides
Issue 1: High Background Signal in the Coupled Assay
-
Possible Cause: Contamination of reagents with reducing agents or autofluorescent compounds.
-
Troubleshooting Steps:
-
Run a "no enzyme" control (containing all assay components except glucokinase) and a "no substrate" control (containing all components except glucose).
-
If the background is still high, test each reagent individually for intrinsic fluorescence or absorbance at the detection wavelength.
-
Ensure that the glucose-6-phosphate dehydrogenase (G6PDH) used in the coupled assay is of high purity and does not have significant activity in the absence of glucose-6-phosphate.
-
Issue 2: High Variability Between Replicates
-
Possible Cause: Inconsistent pipetting, temperature gradients across the assay plate, or lot-to-lot variability of reagents.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting, especially for enzymes and the activator. Use calibrated pipettes.
-
Pre-incubate the plate at the assay temperature to minimize thermal gradients.
-
If using a new lot of recombinant glucokinase or other key reagents, perform a validation experiment to compare its performance with the previous lot.[3][8][9]
-
Issue 3: Lower than Expected Activation by this compound
-
Possible Cause: Suboptimal assay conditions, incorrect compound concentration, or degradation of the compound.
-
Troubleshooting Steps:
-
Verify Substrate Concentrations: Ensure that the glucose and ATP concentrations are appropriate. For activators, it is often recommended to use a glucose concentration around the S0.5 (the concentration at which the enzyme exhibits half-maximal velocity) of glucokinase to sensitively detect activation.
-
Check pH and Temperature: Confirm that the assay buffer pH is optimal (around 8.5-8.7) and the temperature is controlled and consistent.[6][7]
-
Confirm this compound Concentration and Integrity: Prepare fresh dilutions of this compound from a trusted stock. If possible, verify the concentration and purity of the stock solution.
-
Consider GKRP Interference: If using a system that may contain GKRP, the inhibitory effect of GKRP could be masking the activation by this compound.
-
Data Presentation
Table 1: Representative Dose-Response of this compound on Glucokinase Activity
| This compound (µM) | % Glucokinase Activation (Relative to Vehicle Control) |
| 0 (Vehicle) | 100 |
| 10 | 120 ± 5 |
| 50 | 180 ± 8 |
| 100 | 250 ± 12 |
| 154.4 (EC50) | 275 ± 15 |
| 250 | 350 ± 18 |
| 500 | 420 ± 20 |
Note: This data is illustrative and based on the known EC50 of this compound. Actual results may vary based on experimental conditions.
Table 2: Effect of Varying Glucose Concentration on this compound (154.4 µM) Efficacy
| Glucose (mM) | % Glucokinase Activation (Relative to Vehicle Control) |
| 1 | 150 ± 10 |
| 5 | 275 ± 15 |
| 10 | 350 ± 20 |
| 25 | 400 ± 25 |
| 50 | 410 ± 22 |
Note: This data is representative and illustrates the glucose-dependent activation by glucokinase activators.
Table 3: Influence of Assay Conditions on this compound (154.4 µM) Efficacy at 5 mM Glucose
| Parameter | Condition 1 | % Activation | Condition 2 | % Activation |
| pH | 7.4 | 220 ± 12 | 8.5 | 275 ± 15 |
| Temperature (°C) | 25 | 210 ± 11 | 37 | 275 ± 15 |
| ATP (mM) | 1 | 240 ± 14 | 5 | 275 ± 15 |
Note: This data is illustrative and highlights the importance of optimizing assay conditions.
Experimental Protocols
Coupled Glucokinase Activation Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring glucokinase activity and can be used to assess the effect of this compound.[15][16]
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
HEPES buffer
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM HEPES, pH 8.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT.
-
Substrate/Cofactor Mix: Prepare a 2X solution in Assay Buffer containing 10 mM Glucose, 2 mM NADP+, and 2 units/mL G6PDH.
-
ATP Solution: Prepare a 10X solution of 50 mM ATP in Assay Buffer.
-
This compound Dilutions: Prepare a series of dilutions of this compound in DMSO, and then further dilute into Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
-
Assay Setup:
-
Add 50 µL of the Substrate/Cofactor Mix to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 15 µL of recombinant glucokinase (diluted in Assay Buffer to a suitable concentration) to each well.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH production is proportional to the glucokinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent activation by this compound relative to the vehicle control.
-
Plot the percent activation against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50.
-
Mandatory Visualizations
This compound-mediated glucokinase activation pathway.
General workflow for a glucokinase activation assay.
Troubleshooting decision tree for high variability.
References
- 1. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators [benthamopen.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of ATP at the active site of human pancreatic glucokinase – nucleotide-induced conformational changes with possible implications for its kinetic cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Observation of a kinetic slow transition in monomeric glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Elucidating the Glucokinase Activating Potentials of Naturally Occurring Prenylated Flavonoids: An Explicit Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Stabilty of Glucokinase (GK) as Influenced by the Substrate Glucose, an Allosteric Glucokinase Activator Drug (GKA) and the Osmolytes Glycerol and Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
How to prevent Nerigliatin degradation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Nerigliatin in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise due to the potential instability of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Reduced or inconsistent biological activity of this compound. | Degradation of this compound in the cell culture medium. | - Conduct a stability study to determine the half-life of this compound under your specific experimental conditions. - Prepare fresh working solutions of this compound for each experiment. - Minimize the time between adding this compound to the medium and starting the experiment. - Consider replenishing the medium with fresh this compound during long-term experiments.[1] |
| High variability in experimental results between replicates. | Inconsistent concentrations of active this compound due to degradation. | - Ensure uniform handling and incubation times for all samples. - Prepare a master mix of the medium containing this compound to add to all wells to ensure a consistent starting concentration. - Evaluate the stability of this compound in your specific cell culture medium (see Experimental Protocols). |
| Complete loss of this compound's effect over time in long-term cultures. | Significant degradation of this compound over the extended incubation period. | - Determine the degradation rate of this compound in your cell culture system. - Replenish the media with freshly prepared this compound at intervals shorter than its determined half-life. For example, if the half-life is 24 hours, consider replenishing every 12-18 hours. |
| Precipitation of this compound in the cell culture medium. | Poor solubility or degradation leading to less soluble byproducts. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).[2] - Visually inspect the medium for any precipitate after adding this compound. - Test the solubility of this compound in the base medium at the desired concentration before conducting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-04937319) is an orally active, selective glucokinase activator.[3][4] Glucokinase plays a crucial role in glucose metabolism in the pancreas and liver. By activating this enzyme, this compound enhances the body's natural ability to regulate blood glucose levels, making it a subject of research for the management of Type 2 diabetes.[3]
Q2: What is the known stability of this compound?
While specific degradation pathways in cell culture media are not extensively published, general stability information is available. Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, suggesting that it is susceptible to degradation at warmer temperatures.[4] It is known to be metabolized in hepatocytes through oxidative and hydrolytic pathways.[4]
Q3: What factors can contribute to the degradation of this compound in cell culture media?
Several factors can influence the stability of small molecules like this compound in cell culture media:
-
Temperature: Incubating at 37°C can accelerate the degradation of compounds that are sensitive to heat.[5][6]
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[6][7]
-
Light: Exposure to light, especially UV, can cause photodegradation of light-sensitive molecules.[5][7]
-
Oxidation: Reactive oxygen species generated by cells or present in the medium can lead to oxidative degradation.[6]
-
Enzymatic Degradation: Enzymes present in serum supplements (e.g., FBS) or secreted by cells can metabolize the compound.[6]
-
Hydrolysis: The aqueous environment of the cell culture medium can lead to the hydrolytic cleavage of susceptible chemical bonds.[4]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
You can perform a stability study by incubating this compound in your cell-free culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). Samples can be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the remaining intact this compound can be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][8]
Q5: What are the best practices for preparing and storing this compound solutions?
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment.[2]
Q6: Should I use serum-free media to improve the stability of this compound?
If you suspect enzymatic degradation is a major issue, using a serum-free medium or a medium with heat-inactivated serum might improve the stability of this compound.[9] However, you should first confirm that your cells can be maintained in these conditions without affecting their viability and physiology. A stability study comparing serum-containing and serum-free media would be beneficial.
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how results from a stability study might be presented.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % this compound Remaining (with 10% FBS) | % this compound Remaining (serum-free) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 85 |
| 24 | 45 | 65 |
| 48 | 15 | 40 |
Table 2: Hypothetical Influence of Temperature on this compound Stability in Complete Medium
| Time (Hours) | % this compound Remaining (37°C) | % this compound Remaining (Room Temp, ~22°C) | % this compound Remaining (4°C) |
| 0 | 100 | 100 | 100 |
| 24 | 45 | 85 | 98 |
| 48 | 15 | 70 | 95 |
| 72 | 5 | 55 | 92 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS analysis.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium (pre-warmed to 37°C) to the final working concentration (e.g., 10 µM).
-
Aliquot Samples: Dispense aliquots of the working solution into sterile, low-protein-binding microcentrifuge tubes for each time point and condition to be tested.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for each condition. The 0-hour time point should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to halt further degradation.
-
Sample Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage remaining versus time.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: A simplified hypothetical degradation pathway for this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Nerigliatin and Other Glucokinase Activators for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the management of Type 2 Diabetes Mellitus (T2DM) by targeting a key regulator of glucose homeostasis. These allosteric modulators enhance the activity of the glucokinase enzyme, which acts as a glucose sensor in pancreatic β-cells and a crucial facilitator of glucose uptake and metabolism in the liver. This guide provides a detailed comparison of the efficacy of Nerigliatin (Dorzagliatin), a late-stage GKA, with other notable GKAs in clinical development, supported by experimental data from key clinical trials.
Efficacy and Safety Profile: A Tabular Comparison
The following tables summarize the quantitative data from clinical trials of this compound (Dorzagliatin), the hepato-selective GKA TTP399, and an earlier-generation GKA, ARRY-403. This comparative overview highlights the advancements in GKA development, particularly in achieving glycemic control while mitigating safety concerns that affected earlier compounds.
Table 1: Comparison of Efficacy in Phase III Clinical Trials of this compound (Dorzagliatin)
| Parameter | SEED Trial (Monotherapy)[1][2][3][4][5] | DAWN Trial (Add-on to Metformin)[4][6][7][8][9] |
| Population | Drug-naïve T2DM patients | T2DM patients inadequately controlled on metformin |
| Treatment Duration | 24 weeks (double-blind) | 24 weeks (double-blind) |
| Change in HbA1c from Baseline | -1.07% (vs. -0.50% for placebo) | -1.02% (vs. -0.36% for placebo) |
| Change in Fasting Plasma Glucose (FPG) from Baseline | Significant reduction vs. placebo | -1.02% (vs. -0.36% for placebo) |
| Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline | Significant reduction vs. placebo | Significant reduction vs. placebo (-98.10 mg/dL vs. placebo)[8] |
| Change in HOMA2-β (β-cell function) | 2.56 (vs. -0.72 for placebo)[2] | 2.43 (vs. placebo)[9] |
| Incidence of Hypoglycemia (<3.0 mmol/L) | <1%[1][2] | No severe hypoglycemia reported[7][9] |
Table 2: Efficacy Data for TTP399 and ARRY-403
| Parameter | TTP399 (SimpliciT-1 Study, Phase II)[10][11][12][13][14][15] | ARRY-403 (Phase I/IIa) |
| Population | Adults with Type 1 Diabetes (adjunct to insulin) | Patients with Type 2 Diabetes |
| Treatment Duration | 12 weeks | 4 weeks |
| Change in HbA1c from Baseline | Statistically significant reduction vs. placebo | Not available |
| Key Efficacy Finding | ~40% reduction in the frequency of severe or symptomatic hypoglycemia[10][11][12] | Effective in reducing FPG and postprandial glucose |
| Safety Profile | No increased risk of ketosis[10][11][12] | Higher incidence of hypoglycemia and hypertriglyceridemia |
| Development Status | Granted Breakthrough Therapy Designation by FDA for T1D[14][15] | Discontinued |
Key Experimental Methodologies
The following are detailed protocols for key experiments frequently cited in the clinical evaluation of glucokinase activators.
Glucokinase Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of glucokinase.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting increase in NADPH concentration is measured by fluorescence (Ex/Em = 340/460 nm), which is directly proportional to the glucokinase activity.[16][17][18][19][20]
Protocol:
-
Sample Preparation: Homogenize tissue or cells in an ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the glucokinase.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and the fluorometric probe.
-
Initiation of Reaction: Add the sample (supernatant) and glucose to the reaction mixture in a 96-well plate. For a background control, a parallel reaction is set up without the glucose substrate.
-
Measurement: Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes. The rate of increase in fluorescence is used to calculate the glucokinase activity.
-
Data Analysis: Subtract the background fluorescence from the sample fluorescence. Calculate the glucokinase activity based on a standard curve generated with known concentrations of NADPH. Activity is typically expressed as mU/mg of protein.
Oral Glucose Tolerance Test (OGTT) in Clinical Trials
The OGTT is used to assess a patient's ability to handle a glucose load.
Protocol:
-
Patient Preparation: Patients fast for at least 8 hours overnight prior to the test.[21][22]
-
Baseline Measurement: A baseline blood sample is drawn to measure fasting plasma glucose and insulin levels.
-
Glucose Administration: The patient ingests a standardized glucose solution (typically 75g of glucose dissolved in water) within a 5-minute timeframe.[22]
-
Post-load Blood Sampling: Blood samples are drawn at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.[22][23]
-
Analysis: Plasma glucose and insulin levels are measured for each time point. The primary endpoint is often the 2-hour postprandial glucose level. The area under the curve (AUC) for glucose and insulin is also calculated to assess overall glucose tolerance and insulin secretion.
Hyperglycemic Clamp Technique
This technique is the gold standard for assessing insulin secretion from pancreatic β-cells in response to a sustained glucose stimulus.[24][25]
Protocol:
-
Catheter Placement: Two intravenous catheters are inserted into the patient, one for glucose infusion and the other for blood sampling.
-
Priming Infusion: A priming infusion of glucose is administered to rapidly raise the plasma glucose concentration to a predetermined hyperglycemic level (e.g., 125 mg/dL above baseline).[25][26]
-
Maintaining Hyperglycemia: The plasma glucose level is monitored every 5-10 minutes, and the glucose infusion rate is adjusted to maintain the target hyperglycemic plateau.[26][27]
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma insulin concentrations.
-
Data Analysis: The amount of glucose infused to maintain hyperglycemia reflects the body's glucose disposal and insulin secretion. The insulin response is often biphasic, with an early, rapid release followed by a more sustained, second-phase release. The insulin secretion rate is calculated from the plasma insulin concentrations.
Visualizing Mechanisms and Workflows
Glucokinase Signaling Pathway
Caption: Mechanism of action of glucokinase activators in the pancreas and liver.
Clinical Trial Experimental Workflow (SEED Trial Example)
Caption: Workflow of the SEED Phase III clinical trial for this compound (Dorzagliatin).
References
- 1. Hua Medicine Successfully Completes SEED (HMM0301), Dorzagliatin’s Phase III Monotherapy Trial-Company News-Hua Medicine [huamedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 6. Hua Medicine Successfully Completes Its Registration Phase III Trials. Announces 52-Week Results for DAWN (HMM0302), Dorzagliatin's Phase III Combination with Metformin Trial-Company News-Hua Medicine [huamedicine.com]
- 7. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. vTv Therapeutics Announces Results from SimpliciT-1 Study of TTP399 in Patients with Type 1 Diabetes | Newsroom [news.unchealthcare.org]
- 13. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vtvtherapeutics.com [vtvtherapeutics.com]
- 15. breakthrought1d.ca [breakthrought1d.ca]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. siriusgenomics.com [siriusgenomics.com]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 22. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 25. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. U Mass - Hyperglycemic clamp [protocols.io]
- 27. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
A Head-to-Head Comparison of Nerigliatin and Dorzagliatin for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global rise in type 2 diabetes (T2DM) has spurred the development of novel therapeutic agents targeting key pathways in glucose homeostasis. Among these, glucokinase (GK) activators have emerged as a promising class of drugs. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin secretion and hepatic glucose metabolism. By allosterically activating GK, these agents aim to restore the impaired glucose-sensing ability characteristic of T2DM. This guide provides a detailed head-to-head comparison of two such glucokinase activators: Nerigliatin (PF-04937319) and Dorzagliatin (HMS5552), summarizing their mechanisms of action, preclinical and clinical data, and safety profiles.
Mechanism of Action: Glucokinase Activation
Both this compound and Dorzagliatin are small-molecule allosteric activators of the glucokinase (GK) enzyme.[1][2] GK is a critical enzyme in glucose metabolism, functioning as a glucose sensor in both the pancreas and the liver.[2][3]
In pancreatic β-cells , GK activation leads to enhanced glucose-stimulated insulin secretion (GSIS), providing a more physiological response to elevations in blood glucose levels.[2][3]
In the liver , GK activation promotes the conversion of glucose to glycogen for storage and increases glycolysis, thereby reducing hepatic glucose output.[1][4]
The dual action of these drugs in both the pancreas and the liver helps to improve overall glucose homeostasis.[2][5] Dorzagliatin is described as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[5] this compound is characterized as a systemic partial activator of glucokinase.[1]
Signaling Pathway of Glucokinase Activators
Chemical Structures and Properties
A comparative summary of the chemical properties of this compound and Dorzagliatin is presented below.
| Feature | This compound | Dorzagliatin |
| Chemical Name | N,N-Dimethyl-5-({2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl}oxy)pyrimidine-2-carboxamide | (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-N-{1-[(2R)-2,3-dihydroxypropyl]-1H-pyrazol-3-yl}-4-methylpentanamide |
| Molecular Formula | C22H20N6O4 | C22H27ClN4O5 |
| Molecular Weight | 432.43 g/mol | 462.93 g/mol |
| CAS Number | 1245603-92-2 | 1191995-00-2 |
Preclinical Data
This compound (PF-04937319)
Preclinical studies on this compound demonstrated its ability to maintain glucose-lowering efficacy. However, a significant safety concern was identified in animal models. In month-long studies, this compound caused axonal degeneration in the peripheral (sciatic) nerve of female rats at doses of 50 and 1000 mg/kg.[6] In beagle dogs, peripheral nerve degeneration was also observed at 50 and 500 mg/kg, with two unscheduled deaths occurring at the 500 mg/kg/day dose.[6]
Dorzagliatin (HMS5552)
Preclinical studies with Dorzagliatin have shown promising results. In animal models, it has been demonstrated to increase the number of GK-immunopositive cells and upregulate GK protein expression.[4] These studies provided a basis for its dual benefit of addressing secretory defects in pancreatic β-cells and regulating hepatic glucose output.[4]
Clinical Efficacy and Safety
This compound (PF-04937319)
This compound has been evaluated in Phase 2a clinical trials as an add-on therapy to metformin in patients with T2DM.
| Study | Dose of this compound | Placebo-Adjusted Change in HbA1c at Week 12 | Key Findings |
| B1621002 & B1621007 | 100 mg once daily | -0.45% to -0.47% | Efficacy was comparable to sitagliptin but lower than titrated glimepiride. The effect on fasting plasma glucose was inconsistent between the two studies.[1] |
Safety Profile of this compound: In the Phase 2a studies, this compound was generally well-tolerated at doses up to 100 mg. The incidence of hypoglycemia was 5.1% with 100 mg of this compound, compared to 2.5% with placebo, 1.8% with sitagliptin, and 34.4% with titrated glimepiride.[1]
Dorzagliatin (HMS5552)
Dorzagliatin has undergone extensive clinical development, including Phase 3 trials (SEED and DAWN studies).
| Study | Patient Population | Treatment | Placebo-Adjusted Change in HbA1c | Key Findings |
| SEED (Phase 3) | Drug-naïve T2DM patients | 75 mg twice daily for 24 weeks | -0.57% (Dorzagliatin: -1.07% vs. Placebo: -0.50%) | Significant reduction in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose. Also demonstrated improvement in β-cell function.[7][8] |
| DAWN (Phase 3) | T2DM patients inadequately controlled on metformin | 75 mg twice daily as add-on to metformin for 24 weeks | -0.66% | Significantly improved glycemic control with a favorable safety profile.[7] |
| Phase 2 | T2DM patients | 75 mg twice daily for 12 weeks | -0.77% | Dose-dependent reduction in HbA1c.[7] |
Safety Profile of Dorzagliatin: Across its clinical trials, Dorzagliatin has demonstrated a favorable safety profile. In the pivotal Phase 3 trials, the overall incidence of adverse events was slightly higher in the Dorzagliatin group compared to placebo, but the majority of these events were mild.[2] Importantly, there were no severe hypoglycemia events reported in the combination therapy group with metformin.[8]
Experimental Protocols
Dorzagliatin SEED Phase 3 Trial Methodology
The SEED study was a randomized, double-blind, placebo-controlled Phase 3 trial conducted at 40 sites in China.[8]
-
Participants: Drug-naïve patients with Type 2 Diabetes.
-
Intervention: Eligible patients were randomized in a 2:1 ratio to receive either Dorzagliatin 75 mg twice daily or a matching placebo for 24 weeks. This was followed by a 28-week open-label period where all patients received Dorzagliatin.
-
Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline to week 24.[8]
-
Secondary Efficacy Endpoints: Included changes in fasting plasma glucose and 2-hour postprandial glucose.
-
Safety Assessment: Safety and tolerability were monitored throughout the trial.
Dorzagliatin DAWN Phase 3 Trial Methodology
The DAWN study was a randomized, double-blind, placebo-controlled Phase 3 trial.[9]
-
Participants: 767 T2DM patients with inadequate glycemic control on metformin alone.
-
Intervention: Patients were randomized on a 1:1 ratio to receive either Dorzagliatin 75 mg twice daily or a placebo, as an add-on to their existing metformin therapy, for 24 weeks. This was followed by a 28-week open-label period with all patients receiving Dorzagliatin.[9]
-
Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline at week 24.
-
Safety Assessment: Safety was assessed throughout the 52-week study period.
General Preclinical Toxicology Study Design for Oral Antidiabetic Drugs
Preclinical toxicology studies are essential to evaluate the safety of new drug candidates before human trials.
Head-to-Head Summary and Conclusion
| Feature | This compound (PF-04937319) | Dorzagliatin (HMS5552) |
| Mechanism | Systemic partial glucokinase activator | Dual-acting glucokinase activator |
| Clinical Efficacy (HbA1c Reduction) | -0.45% to -0.47% (placebo-adjusted, Phase 2a)[1] | -0.57% to -0.66% (placebo-adjusted, Phase 3)[7][8] |
| Safety Profile | Generally well-tolerated in Phase 2a trials with a low incidence of hypoglycemia.[1] A significant concern is the preclinical finding of peripheral nerve degeneration in animal models.[6] | Favorable safety profile in extensive Phase 3 trials with a low incidence of hypoglycemia and no severe hypoglycemic events in combination therapy.[2][8] |
| Development Stage | Has undergone Phase 2 clinical trials. | Approved in China for the treatment of T2DM.[7] |
References
- 1. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hua Medicine Completes Registration Phase III Trials; Announces 52-Week Result for DAWN (HMM0302), Dorzagliatin's Phase III Combination with Metformin Trial [acnnewswire.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Toxicology of oral antidiabetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nerigliatin and Metformin in the Management of Type 2 Diabetes Mellitus
Aimed at the scientific community, this guide provides a comparative overview of Nerigliatin, a novel glucokinase activator, and Metformin, the first-line therapy for type 2 diabetes. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and experimental protocols in the context of diabetic models.
While direct comparative preclinical studies of this compound and Metformin in diabetic mice are not publicly available, this guide will draw upon existing data for each compound individually. Data for Metformin is derived from various murine studies. For this compound, which has limited published preclinical data, this guide will incorporate findings from clinical trials where it was evaluated as an add-on therapy to Metformin, alongside preclinical data from other glucokinase activators to provide a comprehensive, albeit indirect, comparison.
Introduction: Mechanisms of Action
Metformin, a biguanide, primarily exerts its antihyperglycemic effects by inhibiting hepatic gluconeogenesis and improving peripheral insulin sensitivity.[1][2] Its molecular mechanism involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial respiratory chain complex I.[1][3][4]
This compound (also known as PF-04937319) is a small molecule that functions as a glucokinase (GK) activator.[2][3] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] By allosterically activating GK, this compound enhances glucose-stimulated insulin secretion from the pancreas and increases hepatic glucose uptake and glycogen synthesis.[1][2]
Comparative Efficacy in Diabetic Models
Due to the absence of head-to-head preclinical trials, this section presents data from separate studies on Metformin in diabetic mice and from clinical trials of this compound in patients with type 2 diabetes, often as an adjunct to Metformin therapy. Data from other preclinical glucokinase activators are also included for context.
Table 1: Comparative Effects on Glycemic Control
| Parameter | Metformin (in diabetic mice) | This compound (PF-04937319) (in humans with T2DM, add-on to Metformin) | Other Glucokinase Activators (in diabetic mice) |
| Fasting Blood Glucose | Significant reduction. | Inconsistent effects; one study showed a mean change of -0.83 mmol/L, while another showed +0.50 mmol/L (placebo-adjusted).[5] | Significant reduction in basal glucose levels.[4] |
| HbA1c | Significant reduction.[6][7] | Clinically significant reduction of -0.45% to -0.47% (placebo-adjusted) at a 100 mg dose.[5] | Significant reduction.[4] |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance. | Data not available from cited sources. | Improved glucose tolerance.[4] |
| Insulin Sensitivity | Improved insulin sensitivity. | Data not available from cited sources. | Improved insulin sensitivity suggested by improved HOMA-IR.[4] |
| Plasma Insulin Levels | Reduced in hyperinsulinemic models. | Data not available from cited sources. | Non-significant decrease in basal insulin levels.[4] |
Experimental Protocols
This section outlines standardized methodologies for key experiments used to evaluate the efficacy of antihyperglycemic agents in diabetic mouse models.
Induction of Diabetes in Mice
A common method for inducing type 2 diabetes in mice is through a combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to impair insulin secretion.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an organism to clear a glucose load.
-
Animal Preparation: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured at each time point to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity.
-
Animal Preparation: Mice are fasted for a shorter period (typically 4-6 hours).
-
Baseline Measurement: A baseline blood glucose measurement is taken.
-
Insulin Administration: Human insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.
-
Blood Sampling: Blood glucose is measured at several intervals after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Analysis: The rate of glucose disappearance from the blood reflects insulin sensitivity.
Measurement of Plasma Insulin and HbA1c
-
Plasma Insulin: Blood is collected in EDTA-coated tubes and centrifuged to separate the plasma. Insulin levels are then quantified using a commercially available ELISA kit.
-
HbA1c: Whole blood is collected, and HbA1c levels are measured using commercially available kits, often employing methods like enzymatic assays or high-performance liquid chromatography (HPLC).
Histological Analysis of the Pancreas
-
Tissue Collection and Fixation: Pancreata are dissected, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize islet morphology and with antibodies against insulin and glucagon for immunohistochemical analysis.
-
Analysis: Islet area, β-cell mass, and the distribution of endocrine cells are quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of Metformin and this compound are illustrated in the following diagrams.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Nerigliatin's Mechanism of Action in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Nerigliatin (PF-04937319), a selective glucokinase activator (GKA), for the treatment of Type 2 Diabetes Mellitus (T2DM). Through an objective comparison with other therapeutic alternatives, supported by experimental data, this document aims to elucidate the unique pharmacological profile of this compound and its potential role in the evolving landscape of diabetes management.
Mechanism of Action: A Dual Approach to Glucose Homeostasis
This compound is an orally active, small-molecule glucokinase (GK) activator that enhances the body's natural ability to regulate glucose levels.[1][2] Glucokinase, a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][3] this compound's mechanism is centered on the allosteric activation of GK, leading to a dual effect on glucose homeostasis:
-
In Pancreatic β-cells: By increasing the affinity of GK for glucose, this compound promotes glucose-stimulated insulin secretion (GSIS). This action is glucose-dependent, meaning insulin release is primarily triggered in response to elevated blood glucose levels, thereby reducing the risk of hypoglycemia compared to agents that stimulate insulin release indiscriminately.[1]
-
In the Liver: this compound activates hepatic GK, which enhances glucose uptake and the conversion of glucose to glycogen for storage.[1] This contributes to the lowering of postprandial glucose levels.
This dual action on both the pancreas and the liver distinguishes this compound and other GKAs from many other classes of antidiabetic drugs.
Comparative Efficacy and Safety
Clinical trial data allows for a quantitative comparison of this compound's performance against placebo and other established antidiabetic agents.
Glycemic Control
Two key dose-ranging studies (NCT01475461 and NCT01517373) evaluated the efficacy of this compound (PF-04937319) as an add-on therapy to metformin in adults with T2DM.[4] The primary endpoint was the change in glycated hemoglobin (HbA1c) from baseline at week 12.
| Treatment Group (add-on to metformin) | Placebo-Adjusted Mean Change in HbA1c at Week 12 (%) | Placebo-Adjusted Mean Change in Fasting Plasma Glucose (mmol/L) |
| This compound (100 mg once daily) | -0.45 to -0.47 | -0.83 to +0.50 |
| Sitagliptin (100 mg once daily) | -0.43 | Not consistently reported |
| Titrated Glimepiride | -0.83 | Not consistently reported |
Data sourced from two separate studies (B1621002 and B1621007) as reported by Amin et al., 2015.[4]
These results indicate that this compound at a 100 mg dose demonstrated a clinically significant reduction in HbA1c, comparable to the DPP-4 inhibitor sitagliptin, but less than the sulfonylurea glimepiride.[4] The effect on fasting plasma glucose was not consistent across the two studies.[4]
A meta-analysis of several GKAs in development for T2DM showed a mean difference in HbA1c reduction of -0.65% compared to placebo.[5] Another meta-analysis reported a weighted mean difference of -0.339% in HbA1c reduction for GKAs versus placebo.[6]
Hypoglycemia Risk
A significant advantage of this compound's glucose-dependent mechanism is a potentially lower risk of hypoglycemia.
| Treatment Group (add-on to metformin) | Incidence of Hypoglycemia (%) |
| Placebo | 2.5 |
| This compound (100 mg once daily) | 5.1 |
| Sitagliptin (100 mg once daily) | 1.8 |
| Titrated Glimepiride | 34.4 |
Data sourced from Amin et al., 2015.[4]
While the incidence of hypoglycemia with this compound was slightly higher than placebo and sitagliptin, it was substantially lower than that observed with glimepiride.[4] This supports the hypothesis that the glucose-sensing mechanism of GK activation mitigates the risk of hypoglycemia.[7] However, some earlier GKAs were associated with a higher risk of hypoglycemia, highlighting the importance of the specific pharmacological profile of each compound.[7][8]
Signaling Pathway and Experimental Workflow
This compound's Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its effects in pancreatic β-cells and hepatocytes.
Caption: this compound's dual mechanism of action in the pancreas and liver.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a glucokinase activator like this compound in a diabetic animal model.
Caption: A standard workflow for in vivo testing of a glucokinase activator.
Experimental Protocols
Detailed protocols for the clinical trials are extensive. However, the core methodologies for key preclinical and clinical assessments are outlined below.
Glucokinase Activity Assay (In Vitro)
Objective: To determine the in vitro potency of this compound in activating the glucokinase enzyme.
Methodology:
-
Recombinant human glucokinase is incubated with varying concentrations of this compound or a vehicle control.
-
The reaction is initiated by the addition of glucose and ATP.
-
The rate of glucose-6-phosphate (G6P) production is measured. This can be done using a coupled enzyme assay where G6P dehydrogenase reduces NADP+ to NADPH, and the increase in NADPH fluorescence or absorbance is monitored over time.
-
The concentration of this compound that produces 50% of the maximal activation (AC50) is calculated.
Oral Glucose Tolerance Test (OGTT) (In Vivo)
Objective: To assess the effect of this compound on glucose tolerance in a diabetic animal model.
Methodology:
-
Diabetic mice (e.g., db/db mice) are fasted overnight.
-
A baseline blood glucose measurement is taken from the tail vein.
-
This compound, a comparator drug, or a vehicle is administered orally.
-
After a specified time (e.g., 30-60 minutes), an oral bolus of glucose (e.g., 2 g/kg) is administered.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups to assess improvements in glucose tolerance.
Human Clinical Trial (Phase 2 - Representative Design)
Objective: To evaluate the efficacy and safety of a range of doses of this compound as an add-on therapy to metformin in patients with T2DM.
Methodology:
-
Patient Population: Adults with T2DM inadequately controlled on a stable dose of metformin.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention: Patients are randomized to receive once-daily oral doses of this compound (e.g., 10 mg, 50 mg, 100 mg), placebo, or an active comparator (e.g., sitagliptin) for a specified duration (e.g., 12 weeks).
-
Primary Endpoint: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary Endpoints: Change from baseline in fasting plasma glucose, postprandial glucose, and the incidence of adverse events, particularly hypoglycemia.
-
Data Analysis: Statistical analysis is performed to compare the changes in efficacy parameters between the this compound groups and the control groups.
Conclusion
This compound, as a selective glucokinase activator, represents a targeted therapeutic approach for T2DM that addresses the core pathophysiological defects of impaired glucose sensing in both the pancreas and the liver. Clinical data suggests that it offers a meaningful reduction in HbA1c with a favorable hypoglycemia profile compared to sulfonylureas. Its efficacy appears comparable to DPP-4 inhibitors. The unique, glucose-dependent mechanism of action holds promise for effective glycemic control while minimizing the risk of treatment-induced hypoglycemia. Further long-term studies are warranted to fully establish its position in the therapeutic armamentarium for T2DM.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Glucokinase Activators: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the safety profiles of key glucokinase activators (GKAs). It synthesizes preclinical and clinical data to highlight the therapeutic potential and challenges of this promising class of antidiabetic agents.
Glucokinase (GK) activators are a novel class of drugs that enhance glucose metabolism by allosterically activating the glucokinase enzyme, a key regulator of glucose homeostasis in the pancreas and liver. While offering a promising mechanism of action for the treatment of type 2 diabetes, the development of GKAs has been hampered by safety and tolerability concerns. This guide delves into the safety profiles of several prominent GKAs, presenting a comparative analysis of their key adverse effects, supported by available clinical and preclinical data.
The primary safety concerns associated with first-generation GKAs have been a heightened risk of hypoglycemia and hypertriglyceridemia.[1][2] Newer generation and hepatoselective GKAs aim to mitigate these risks by targeting the liver more specifically, thereby avoiding the overstimulation of pancreatic insulin secretion that can lead to hypoglycemia.
Comparative Safety Profiles of Glucokinase Activators
The following tables summarize the key safety findings from clinical trials of several notable glucokinase activators.
Table 1: Comparison of Hypoglycemia Incidence in Clinical Trials
| Glucokinase Activator | Development Status | Incidence of Hypoglycemia | Key Findings |
| Dorzagliatin | Approved in China | Low; comparable to placebo in some studies.[3][4] One meta-analysis reported a 0.7% incidence of drug-related hypoglycemia.[3] | Demonstrates a favorable hypoglycemia profile, a key advantage of this second-generation GKA.[5][6] |
| TTP399 (Cadisegliatin) | Phase 3 | Reduced incidence compared to placebo in a Phase 2 study for Type 1 Diabetes (40% reduction).[7] Negligible incidence in a Phase 2 study for Type 2 Diabetes. | As a hepatoselective GKA, TTP399 shows a significantly lower risk of hypoglycemia. |
| MK-0941 | Discontinued | Significantly increased incidence compared to placebo.[8][9] | The high risk of clinically significant hypoglycemia was a major factor in its discontinuation.[8][10] |
| AZD1656 | Discontinued | Non-significant increased risk compared to placebo (RR 2.03).[11] | While generally well-tolerated, a trend towards increased hypoglycemia was observed.[11] |
| Piragliatin | Discontinued | Dose-limiting mild to moderate hypoglycemia was observed.[12] | Hypoglycemia was a significant safety concern that hindered its development.[2][10] |
| AMG-151 (ARRY-403) | Discontinued | Higher incidence observed compared to placebo.[13][14] | Increased risk of hypoglycemia was a notable adverse event.[10][13] |
Table 2: Comparison of Effects on Triglyceride Levels in Clinical Trials
| Glucokinase Activator | Effect on Triglycerides | Key Findings |
| Dorzagliatin | Modest increase. One meta-analysis reported a mean difference of 0.43 mmol/L compared to placebo.[15] | While an increase is observed, it is generally considered manageable.[3][16] |
| TTP399 (Cadisegliatin) | No detrimental effect on plasma lipids.[17] | The hepatoselective mechanism appears to avoid the hypertriglyceridemia seen with earlier GKAs.[17] |
| MK-0941 | Significant increases observed.[8][9] | A modest median percent increase of up to 19% relative to placebo was reported.[8] |
| AZD1656 | Increased risk of hypertriglyceridemia.[10] | Elevation of triglycerides was a noted adverse effect.[2] |
| Piragliatin | Increased triglyceride levels.[18] | Hypertriglyceridemia was a safety concern during its clinical development.[18] |
| AMG-151 (ARRY-403) | Higher incidence of hypertriglyceridemia observed.[13][14] | Similar to other first-generation GKAs, it was associated with elevated triglycerides.[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the assessment of safety, the following diagrams illustrate the glucokinase signaling pathway and a typical preclinical safety assessment workflow.
Experimental Protocols for Key Safety Assays
Detailed methodologies are crucial for the accurate assessment of the safety profile of glucokinase activators. Below are summaries of key experimental protocols.
Ames Test (Bacterial Reverse Mutation Assay)
-
Purpose: To assess the mutagenic potential of a compound.
-
Methodology:
-
Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial strains are exposed to various concentrations of the test compound in a minimal growth medium.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
hERG (human Ether-à-go-go-Related Gene) Assay
-
Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
-
Technique: Automated patch-clamp electrophysiology is the standard method.
-
Procedure: The cells are exposed to a range of concentrations of the test compound. The hERG current is measured before and after the application of the compound.
-
Endpoint: The percentage of inhibition of the hERG current is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.
-
In Vitro Cytotoxicity Assays
-
Purpose: To determine the concentration at which a compound causes cell death.
-
Methodology:
-
Cell Lines: Various cell lines, often relevant to the target organ of toxicity (e.g., HepG2 for liver toxicity), are used.
-
Assays:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
ATP Assay: Measures the amount of ATP in viable cells.
-
-
Procedure: Cells are incubated with a range of concentrations of the test compound for a specified period.
-
Endpoint: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
-
In Vivo Preclinical Toxicology Studies
-
Purpose: To evaluate the safety profile of a compound in animal models before human trials.
-
Methodology:
-
Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.
-
Study Types:
-
Acute Toxicity: Single high dose to determine the immediate toxic effects.
-
Repeat-Dose Toxicity: Daily administration for a specified duration (e.g., 28 or 90 days) to assess long-term toxicity.
-
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including triglycerides and liver enzymes), urinalysis, and histopathological examination of tissues.
-
Endpoint: Identification of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of the toxicological profile of the compound.
-
Conclusion
The safety profiles of glucokinase activators have evolved significantly, with newer-generation and hepatoselective compounds demonstrating a reduced risk of hypoglycemia and hypertriglyceridemia compared to their predecessors. Dorzagliatin and TTP399 (cadisegliatin) represent promising advances in this class, with more favorable safety profiles in clinical trials. However, a thorough evaluation of the long-term safety and potential for off-target effects remains crucial for all GKAs in development. The application of rigorous preclinical and clinical safety assessments, as outlined in this guide, is essential for the successful translation of these potentially transformative therapies to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the circulating metabolite profile of PF-04991532, a hepatoselective glucokinase activator, across preclinical species and humans: potential implications in metabolites in safety testing assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayo.edu [mayo.edu]
- 15. Glucokinase - Wikipedia [en.wikipedia.org]
- 16. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 17. vtvtherapeutics.com [vtvtherapeutics.com]
- 18. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of Nerigliatin: A Comparative Guide for Drug Development Professionals
Executive Summary: Nerigliatin, a novel, orally active glucokinase (GK) activator, has demonstrated promising results in early clinical trials for the management of Type 2 Diabetes Mellitus (T2DM).[1] This guide provides a comprehensive comparison of this compound's long-term efficacy with a leading alternative, the GLP-1/GIP co-agonist Tirzepatide, based on data from pivotal Phase 3 clinical trials. The document details the distinct mechanisms of action, summarizes key efficacy and safety endpoints in comparative tables, outlines the experimental protocols of the respective clinical trials, and visualizes the core signaling pathways and trial workflows.
Introduction: Mechanism of Action
This compound and Tirzepatide represent two distinct, innovative approaches to glycemic control in T2DM.
This compound: This agent is a selective glucokinase (GK) activator.[1] Glucokinase is a crucial enzyme in the pancreas and liver that functions as a glucose sensor.[1] By activating GK, this compound enhances the body's natural capacity to regulate glucose. In pancreatic beta cells, it triggers insulin secretion in response to elevated blood glucose, and in the liver, it promotes the conversion of glucose to glycogen for storage.[1] This glucose-dependent mechanism aims to improve both fasting and postprandial glucose levels with a reduced risk of hypoglycemia.[1]
Tirzepatide: As the first approved dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide targets two key incretin hormones.[2][3] These hormones are released by the intestine after a meal and stimulate insulin production.[3] By activating both GIP and GLP-1 pathways, Tirzepatide enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes significant weight loss.[4][5]
Signaling Pathway Diagrams
The diagrams below illustrate the distinct intracellular signaling cascades initiated by this compound and Tirzepatide.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Tirzepatide Achieves Long-term Weight Loss and Diabetes Prevention in Overweight Adults [synapse.patsnap.com]
- 3. futura-sciences.com [futura-sciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Tirzepatide for overweight and obesity management - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nerigliatin and SGLT2 Inhibitors for Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucokinase activator, nerigliatin, and the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors for glycemic control in type 2 diabetes. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound, a glucokinase activator, aims to improve glycemic control by enhancing the body's natural glucose-sensing and disposal mechanisms in the pancreas and liver. In contrast, SGLT2 inhibitors lower blood glucose by promoting its excretion in the urine. While SGLT2 inhibitors are an established class of drugs with a wealth of clinical data demonstrating their efficacy and cardiovascular benefits, the clinical development of this compound appears to have been halted. Preclinical findings of peripheral nerve degeneration with this compound have raised significant safety concerns, and a notable lack of published clinical trial data on its glycemic efficacy prevents a direct quantitative comparison with SGLT2 inhibitors.
Mechanism of Action
This compound: A Glucokinase Activator
This compound is a small molecule designed to activate glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1] By activating GK, this compound was expected to:
-
In the pancreas: Stimulate glucose-dependent insulin secretion from β-cells.[1]
-
In the liver: Increase glucose uptake and conversion to glycogen for storage.[1]
This dual mechanism was intended to improve both fasting and postprandial glucose levels with a theoretically low risk of hypoglycemia, as its action is glucose-dependent.[1][3]
SGLT2 Inhibitors: Renal Glucose Reabsorption Blockers
SGLT2 inhibitors represent a class of oral antihyperglycemic agents that act independently of insulin.[3] Their primary mechanism involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys.[4][5] SGLT2 is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[4] By blocking this transporter, SGLT2 inhibitors lead to:
This mechanism of action also contributes to modest weight loss and a reduction in blood pressure.[3][5]
Comparative Efficacy on Glycemic Control
A direct comparison of the clinical efficacy of this compound and SGLT2 inhibitors is hampered by the lack of published, peer-reviewed clinical trial data for this compound. While some sources suggest this compound showed promise in early clinical trials for improving fasting and postprandial glucose, specific quantitative data on reductions in HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG) are not publicly available.[3]
In contrast, SGLT2 inhibitors have a well-documented track record of efficacy from numerous large-scale clinical trials.
Table 1: Comparison of Glycemic Control Efficacy
| Parameter | This compound (PF-04937319) | SGLT2 Inhibitors (Class Effect) |
| HbA1c Reduction | Data not publicly available from clinical trials. | Placebo-adjusted reductions of up to 1.2%.[3] |
| Fasting Plasma Glucose (FPG) | Stated to improve FPG in early trials, but no quantitative data is available.[3] | Significant reductions observed in clinical trials.[3] |
| Postprandial Glucose (PPG) | Stated to improve PPG in early trials, but no quantitative data is available.[3] | Significant reductions observed in clinical trials.[3] |
| Risk of Hypoglycemia | Theoretically low due to glucose-dependent mechanism.[3] | Low risk when used as monotherapy or in combination with metformin.[3] |
Experimental Protocols
Detailed experimental protocols for this compound's clinical trials are not available in the public domain. The available information points to the existence of Phase 1 (NCT01044537) and Phase 2 (NCT01272804, NCT01475461) studies, but the specific methodologies, including patient populations, dosing regimens, and primary endpoints, have not been published.
For SGLT2 inhibitors, a vast body of literature details the protocols of their Phase 2 and 3 clinical trials. These are typically randomized, double-blind, placebo-controlled, or active-comparator trials conducted in patients with type 2 diabetes. The study durations range from several weeks to years, with primary endpoints commonly being the change in HbA1c from baseline. Secondary endpoints often include changes in FPG, PPG, body weight, and blood pressure.
Safety and Tolerability
A significant factor in the comparison of these two therapeutic approaches is their safety profiles.
Table 2: Comparison of Safety and Tolerability
| Adverse Event/Safety Concern | This compound (PF-04937319) | SGLT2 Inhibitors (Class Effect) |
| Peripheral Nerve Degeneration | Observed in preclinical animal studies (rats and dogs).[2] Clinical relevance is unknown but represents a major safety concern. | Not a known class effect. |
| Genitourinary Infections | Data not available. | Increased risk of genital mycotic infections and urinary tract infections.[3] |
| Diabetic Ketoacidosis (DKA) | Data not available. | A rare but serious risk, including euglycemic DKA.[4] |
| Volume Depletion/Hypotension | Data not available. | Can occur due to osmotic diuresis, particularly in the elderly and those on diuretics.[5] |
| Bone Fractures | Data not available. | Conflicting data, with some studies suggesting an increased risk with canagliflozin. |
| Lower-Limb Amputations | Data not available. | An increased risk was observed with canagliflozin in some studies. |
The preclinical finding of peripheral nerve degeneration with this compound is a substantial safety issue that may have contributed to the apparent halt in its clinical development.[2]
Conclusion
This compound and SGLT2 inhibitors offer distinct approaches to glycemic control. This compound's mechanism as a glucokinase activator holds theoretical appeal for a glucose-dependent regulation of blood sugar. However, the absence of published clinical efficacy data and, more critically, the preclinical safety signal of peripheral nerve degeneration, cast significant doubt on its future as a therapeutic agent.
In stark contrast, SGLT2 inhibitors are a well-established class of drugs with proven efficacy in lowering blood glucose and providing additional cardiovascular and renal benefits. While they are associated with specific side effects, their overall risk-benefit profile is well-characterized and considered favorable in appropriate patient populations.
For drug development professionals, the story of this compound underscores the critical importance of thorough preclinical safety assessments and the challenges of translating a novel mechanism of action into a safe and effective therapy. The success of SGLT2 inhibitors, on the other hand, highlights the value of targeting novel pathways that can offer benefits beyond glycemic control. Without comprehensive clinical data for this compound, SGLT2 inhibitors remain a demonstrably superior and evidence-backed option for the management of type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Pfizer discontinues development of GLP-1 receptor agonist, danuglipron [manufacturingchemist.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Peripheral nerve injury and myelination: potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nerigliatin's performance against existing diabetes therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nerigliatin, a novel glucokinase (GK) activator, with established and contemporary diabetes therapies. Due to the limited publicly available data on this compound (PF-04937319), this guide will utilize data from Dorzagliatin, a structurally and mechanistically similar, recently approved GK activator, to represent this innovative class of drugs. The comparison will focus on key performance metrics, mechanisms of action, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Comparative Overview
This compound and other glucokinase activators represent a unique approach to glycemic control by targeting the glucose-sensing capabilities of the body. Unlike many existing therapies that either augment insulin secretion irrespective of glucose levels or address insulin resistance, GK activators modulate the activity of the glucokinase enzyme, a key regulator of glucose homeostasis in the pancreas and liver.[1][2] This glucose-dependent mechanism is a pivotal differentiating factor.
Below is a comparative summary of the mechanisms of action for this compound (represented by Dorzagliatin) and other major classes of diabetes therapies.
-
Glucokinase Activators (e.g., this compound/Dorzagliatin): Allosterically activate glucokinase, enhancing glucose sensing in pancreatic β-cells to promote glucose-dependent insulin secretion and increasing glucose uptake and glycogen synthesis in the liver.[1][2]
-
Biguanides (e.g., Metformin): Primarily decreases hepatic glucose production and increases insulin sensitivity in peripheral tissues.[3]
-
DPP-4 Inhibitors (e.g., Sitagliptin): Inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which degrades incretin hormones (GLP-1 and GIP). This leads to increased levels of active incretins, resulting in enhanced glucose-dependent insulin secretion and suppression of glucagon release.
-
SGLT2 Inhibitors (e.g., Empagliflozin): Inhibit the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of glucose from the glomerular filtrate and thereby increasing urinary glucose excretion.
-
GLP-1 Receptor Agonists (e.g., Liraglutide): Mimic the action of the endogenous incretin hormone GLP-1 by activating GLP-1 receptors. This stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of these therapeutic classes.
Caption: this compound enhances glucose-dependent insulin secretion and hepatic glycogen synthesis.
Caption: Metformin's primary action is through AMPK activation.
Caption: DPP-4 inhibitors increase active incretin levels.
Caption: SGLT2 inhibitors block glucose reabsorption in the kidneys.
Caption: GLP-1 receptor agonists mimic the effects of endogenous GLP-1.
Comparative Efficacy and Safety Data
The following tables summarize key clinical trial data for Dorzagliatin (as a proxy for this compound) and comparator drugs. It is important to note that direct head-to-head trial data is limited, and these values are derived from various monotherapy and add-on therapy studies.
Table 1: Glycemic Control and Weight Management
| Drug Class | Representative Drug | HbA1c Reduction (Placebo-Subtracted) | Effect on Body Weight |
| Glucokinase Activator | Dorzagliatin | -0.57% to -0.66%[3][4][5] | Neutral to slight increase[4][5] |
| Biguanide | Metformin | ~ -1.0% to -1.5% | Neutral or modest weight loss |
| DPP-4 Inhibitor | Sitagliptin | ~ -0.5% to -0.8% | Generally weight neutral |
| SGLT2 Inhibitor | Empagliflozin | ~ -0.7% to -0.8% | Weight loss (~2-3 kg) |
| GLP-1 Receptor Agonist | Liraglutide | ~ -1.0% to -1.5% | Significant weight loss (~5-10 kg) |
Table 2: Key Adverse Events
| Drug Class | Representative Drug | Common Adverse Events | Risk of Hypoglycemia (as monotherapy) |
| Glucokinase Activator | Dorzagliatin | Generally well-tolerated; mild increase in triglycerides reported in some studies.[1][4] | Low, due to glucose-dependent mechanism.[2][5] |
| Biguanide | Metformin | Gastrointestinal side effects (diarrhea, nausea), lactic acidosis (rare). | Very low. |
| DPP-4 Inhibitor | Sitagliptin | Headache, nasopharyngitis, rare cases of pancreatitis and joint pain. | Low. |
| SGLT2 Inhibitor | Empagliflozin | Genital mycotic infections, urinary tract infections, volume depletion. | Low. |
| GLP-1 Receptor Agonist | Liraglutide | Nausea, vomiting, diarrhea (often transient), decreased appetite. | Low. |
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy and mechanism of action of anti-diabetic drugs.
Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity.
-
Objective: To measure whole-body insulin-mediated glucose disposal.
-
Patient Preparation: Patients fast overnight for at least 8 hours.[6] Any medications that could affect glucose metabolism are typically withheld.
-
Procedure:
-
Two intravenous catheters are inserted, one in an antecubital vein for infusions and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is warmed to arterialize the venous blood.[7]
-
A primed-continuous infusion of human insulin is administered to achieve a steady-state hyperinsulinemia (e.g., 80-120 mU/m²/min).[7]
-
A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (plasma glucose at a constant basal level, typically 90-100 mg/dL).[7] Blood glucose is monitored every 5-10 minutes.
-
The clamp is typically maintained for 2-3 hours once steady state is achieved.[7]
-
-
Data Analysis: The glucose infusion rate (GIR) during the final 30-60 minutes of the clamp, when a steady state of euglycemia is maintained, reflects the body's ability to dispose of glucose under the influence of the infused insulin. A higher GIR indicates greater insulin sensitivity. The GIR is often normalized to body weight or lean body mass.
Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to handle an oral glucose load.
-
Objective: To evaluate insulin secretion and glucose tolerance.
-
Patient Preparation: Patients should consume a diet with adequate carbohydrates (≥150 g/day ) for 3 days prior to the test and fast overnight for 8-12 hours.[8][9]
-
Procedure:
-
A fasting blood sample is drawn to measure baseline glucose and insulin levels.
-
The patient ingests a 75-gram glucose solution within 5 minutes.[10][11]
-
Blood samples are collected at specific intervals, typically at 30, 60, 90, and 120 minutes post-ingestion, to measure plasma glucose and insulin concentrations.[10]
-
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to quantify the overall glycemic and insulinemic response. Key parameters include the peak glucose and insulin concentrations and the time to peak.
Insulin and Glucagon Measurement (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify hormone levels in plasma.
-
Objective: To measure circulating concentrations of insulin and glucagon.
-
Sample Collection and Preparation:
-
Assay Principle (Sandwich ELISA):
-
Microplate wells are pre-coated with a capture antibody specific to the target hormone (insulin or glucagon).
-
Standards, controls, and plasma samples are added to the wells. The hormone in the samples binds to the capture antibody.
-
After an incubation period, the wells are washed, and a second, enzyme-conjugated detection antibody that binds to a different epitope on the hormone is added, forming a "sandwich".
-
The wells are washed again to remove unbound detection antibody.
-
A substrate for the enzyme is added, leading to a color change.
-
A stop solution is added to terminate the reaction, and the absorbance is read on a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the hormone in the patient samples is then interpolated from this standard curve.
Conclusion
This compound, as part of the glucokinase activator class, offers a novel, glucose-dependent mechanism for managing type 2 diabetes. This approach has the potential to provide effective glycemic control with a reduced risk of hypoglycemia compared to insulin secretagogues. While early data for the class (represented by Dorzagliatin) is promising, particularly in terms of its unique mechanism and favorable hypoglycemia profile, further long-term studies and direct comparative trials are necessary to fully elucidate its position relative to established therapies like metformin and newer agents such as SGLT2 inhibitors and GLP-1 receptor agonists. The choice of therapy will ultimately depend on individual patient characteristics, including the degree of hyperglycemia, risk of hypoglycemia, impact on weight, and presence of comorbidities.
References
- 1. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 2. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prosciento.com [prosciento.com]
- 7. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testmenu.com [testmenu.com]
- 9. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Glucose Tolerance Testing: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. bioworlde.com [bioworlde.com]
A Comparative Review of Novel Treatments for Type 2 Diabetes: An In-Depth Analysis for Researchers and Drug Development Professionals
The landscape of Type 2 diabetes (T2D) treatment is undergoing a paradigm shift, driven by the emergence of novel therapies with unprecedented efficacy in glycemic control and weight management. This guide provides a comprehensive comparative review of these cutting-edge treatments, with a focus on incretin-based therapies and SGLT2 inhibitors. Detailed experimental data from key clinical trials are presented, alongside elucidated signaling pathways and methodologies to support further research and development in this critical area.
The latest advancements in T2D therapeutics have moved beyond singular glucose-lowering effects, now targeting the complex pathophysiology of the disease, including associated comorbidities like obesity and cardiovascular disease. This review delves into the mechanisms, clinical efficacy, and safety profiles of the most promising new agents, offering a head-to-head comparison to inform future research and clinical development strategies.
Incretin-Based Therapies: A New Frontier
Incretin-based medicines, which include glucagon-like peptide-1 receptor agonists (GLP-1 RAs), dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 RAs, and emerging triple agonists, have demonstrated significant improvements in glycemic control and substantial weight reduction.[1]
Dual GIP and GLP-1 Receptor Agonists: The Case of Tirzepatide
Tirzepatide, a dual GIP and GLP-1 receptor agonist, has shown superiority over selective GLP-1 RAs in both glycemic control and weight loss.[2][3] Its dual mechanism of action is believed to contribute to its enhanced efficacy.[2]
A key head-to-head clinical trial, SURMOUNT-5, a Phase 3b open-label, controlled study, compared the efficacy and safety of tirzepatide with the GLP-1 RA semaglutide for weight management in adults with obesity or overweight with weight-related comorbidities, but without T2D.[4][5]
Triple GLP-1, GIP, and Glucagon Receptor Agonists: The Promise of Retatrutide
Retatrutide, an investigational triple agonist of the GLP-1, GIP, and glucagon receptors, has shown impressive results in early-phase clinical trials, suggesting even greater potential for glycemic control and weight loss.[6][7] The addition of glucagon receptor agonism is thought to increase energy expenditure.[8]
A Phase 2, randomized, double-blind, placebo- and active-controlled trial evaluated the efficacy and safety of multiple doses of retatrutide in people with T2D.[3][7]
Combination Therapies: The Synergy of CagriSema
CagriSema, a co-formulation of the GLP-1 RA semaglutide and the long-acting amylin analogue cagrilintide, is being investigated for its potential to provide superior weight loss compared to either agent alone.[][10] Amylin analogues are known to slow gastric emptying and promote satiety.[11]
The REDEFINE 1 Phase 3 trial, a randomized, double-blind, placebo- and active-controlled study, is evaluating the efficacy and safety of CagriSema in people with overweight or obesity.[10][12]
Oral GLP-1 Receptor Agonists: The Convenience of Danuglipron
Danuglipron is an orally administered small-molecule GLP-1 RA that has shown promise in Phase 2 trials for both glycemic control and weight reduction in patients with T2D and obesity.[13][14][15] Its oral formulation offers a convenient alternative to injectable incretin therapies.[13]
A Phase 2b randomized, double-blind, placebo-controlled, dose-ranging study assessed the efficacy and safety of danuglipron in adults with obesity and without T2D.[14][16]
GLP-1/Glucagon Dual Agonists: The Profile of Pemvidutide
Pemvidutide is a novel, investigational dual GLP-1 and glucagon receptor agonist.[17] The agonism of the glucagon receptor is believed to contribute to weight loss by increasing energy expenditure.[18]
The MOMENTUM Phase 2 obesity trial, a 48-week study, evaluated the efficacy and safety of pemvidutide in participants with obesity.[19]
SGLT2 Inhibitors: Beyond Glycemic Control
Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent another major class of novel T2D treatments. They work by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[20][21] Beyond their glucose-lowering effects, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits.[22]
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from the aforementioned clinical trials, providing a clear comparison of these novel treatments.
| Treatment | Trial | Primary Endpoint | Key Findings | Adverse Events |
| Tirzepatide | SURMOUNT-5[5] | Percent change in weight from baseline to week 72 | Tirzepatide demonstrated superior weight loss compared to semaglutide (-20.2% vs. -13.7%).[5] | The most common adverse events for both drugs were gastrointestinal in nature and were mostly mild to moderate.[5] |
| Retatrutide | Phase 2 T2D Trial[3] | Change in HbA1c from baseline at 24 weeks | Retatrutide showed dose-dependent reductions in HbA1c (up to -2.02%), exceeding that of dulaglutide (-1.41%).[6][23] | The safety profile was consistent with GLP-1 receptor agonists, with no severe hypoglycemia reported.[3] |
| CagriSema | REDEFINE 1[24][25] | Percent change in body weight at week 68 | CagriSema demonstrated statistically significant and superior weight loss compared to placebo.[24][25] | The safety and tolerability profile was favorable, with the most common side effects being gastrointestinal.[26] |
| Danuglipron | Phase 2b Obesity Trial[14][16] | Change in body weight from baseline | Statistically significant reductions in body weight were observed at all doses compared to placebo.[14] | The most frequently reported adverse events were nausea and vomiting.[16] |
| Pemvidutide | MOMENTUM Phase 2 Trial[19] | Mean weight loss at 48 weeks | Mean weight loss of up to 15.6% was achieved with the 2.4 mg dose.[19] | Nausea and vomiting were the most common adverse events, predominantly mild to moderate.[19] |
Experimental Protocols
SURMOUNT-5 (Tirzepatide vs. Semaglutide)
-
Study Design: A Phase 3b, randomized, open-label, controlled trial.[5]
-
Participants: 751 adults with obesity or overweight with weight-related comorbidities, but without T2D.[5][27]
-
Intervention: Participants were randomly assigned (1:1) to receive either tirzepatide (maximum tolerated dose of 10 mg or 15 mg) or semaglutide (maximum tolerated dose of 1.7 mg or 2.4 mg) via subcutaneous injection once weekly for 72 weeks.[5]
-
Primary Endpoint: The primary endpoint was the percent change in body weight from baseline to week 72.[5]
-
Key Secondary Endpoints: Included the percentage of participants achieving weight reductions of at least 10%, 15%, 20%, and 25%, and the change in waist circumference.[5]
Retatrutide Phase 2 T2D Trial
-
Study Design: A randomized, double-blind, double-dummy, placebo-controlled and active comparator-controlled, parallel-group, phase 2 trial.[3]
-
Participants: 281 adults with T2D, an HbA1c of 7.0-10.5%, and a BMI of 25-50 kg/m ², who were treated with diet and exercise alone or with a stable dose of metformin.[3]
-
Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of placebo, dulaglutide 1.5 mg, or various doses of retatrutide (0.5 mg, 4 mg, 8 mg, or 12 mg) for 36 weeks.[3]
-
Primary Endpoint: The primary outcome was the change in HbA1c from baseline at 24 weeks.[23]
REDEFINE 1 (CagriSema)
-
Study Design: A 68-week, randomized, double-blind, placebo- and active-controlled, multicenter global study.[12][24]
-
Participants: 3,417 individuals with obesity or overweight with one or more comorbidities.[24][25]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of CagriSema (cagrilintide 2.4 mg and semaglutide 2.4 mg), cagrilintide 2.4 mg alone, semaglutide 2.4 mg alone, or placebo.[10]
-
Primary Endpoint: The primary endpoint was the percentage change in body weight at week 68.[24]
Danuglipron Phase 2b Obesity Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[14][16]
-
Participants: 628 adults with obesity and without T2D.[16]
-
Intervention: Participants were randomized to receive danuglipron or placebo twice daily for 26 or 32 weeks, with doses escalated at 1-, 2-, or 4-week intervals to target doses ranging from 40 mg to 200 mg twice daily.[16]
-
Primary Endpoint: The primary endpoint was the change in body weight from baseline to the end of treatment.[16]
MOMENTUM Phase 2 Obesity Trial (Pemvidutide)
-
Study Design: A 48-week, randomized, placebo-controlled Phase 2 trial.[19]
-
Participants: Adults with obesity.[19]
-
Intervention: Participants received once-weekly subcutaneous injections of pemvidutide at doses of 1.2 mg, 1.8 mg, or 2.4 mg, or placebo.[19]
-
Primary Endpoint: The primary endpoint was the percentage change in body weight at week 48.
Signaling Pathways
The therapeutic effects of these novel treatments are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for optimizing drug design and identifying new therapeutic targets.
Incretin Receptor Signaling
GLP-1 and GIP are incretin hormones that bind to their respective G-protein coupled receptors (GPCRs) on pancreatic beta-cells and other tissues.[28][29] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[28][29] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which ultimately enhances glucose-dependent insulin secretion.[20][28]
Caption: Simplified Incretin (GLP-1/GIP) Signaling Pathway.
Glucagon Receptor Signaling
Glucagon, acting through its GPCR, primarily in the liver, also activates adenylyl cyclase and increases cAMP levels.[][19] This cascade, however, leads to increased glucose production through glycogenolysis and gluconeogenesis.[][19]
Caption: Simplified Glucagon Signaling Pathway in Hepatocytes.
SGLT2 Inhibition Mechanism
SGLT2 inhibitors act on the sodium-glucose cotransporter 2 in the proximal tubules of the kidneys. By blocking this transporter, they prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to its excretion in the urine.
Caption: Mechanism of Action of SGLT2 Inhibitors.
Conclusion
The treatment of Type 2 diabetes is rapidly evolving, with novel therapies offering significant benefits beyond glycemic control. The incretin-based drugs, particularly the dual and triple agonists, are setting new standards for efficacy in weight management, a critical component of T2D care. SGLT2 inhibitors provide an alternative and complementary mechanism of action with proven cardiovascular and renal benefits. The ongoing research and head-to-head clinical trials will continue to refine our understanding of the optimal use of these agents, paving the way for more personalized and effective management of Type 2 diabetes. The detailed data and pathways presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retatrutide, a GIP, GLP-1 and glucagon receptor agonist, for people with type 2 diabetes: a randomised, double-blind, placebo and active-controlled, parallel-group, phase 2 trial conducted in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. adameetingnews.org [adameetingnews.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 10. hcplive.com [hcplive.com]
- 11. ahajournals.org [ahajournals.org]
- 12. sciencehub.novonordisk.com [sciencehub.novonordisk.com]
- 13. researchgate.net [researchgate.net]
- 14. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blocksandarrows.com [blocksandarrows.com]
- 18. youtube.com [youtube.com]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. REDEFINE 1: CagriSema shows superior weight loss – Medthority [medthority.com]
- 25. Novo Nordisk's CagriSema Leads to Superior Weight Loss in REDEFINE 1 Trial [synapse.patsnap.com]
- 26. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
- 27. Tirzepatide Tops Semaglutide for Weight Loss: SURMOUNT-5 | tctmd.com [tctmd.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nerigliatin: A Guide for Laboratory Professionals
Disclaimer: Nerigliatin (also known as PF-04937319) is an investigational drug candidate. As such, a specific, official Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available. The following procedures are based on established best practices for the handling and disposal of potent, hazardous pharmaceutical compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is an orally active glucokinase activator.[1][2][3][4] Studies in animals have shown that it can cause peripheral nerve degeneration.[1] Due to its biological potency and potential hazards, all materials contaminated with this compound must be treated as hazardous pharmaceutical waste.
Core Principles of this compound Waste Management
Proper disposal begins with meticulous waste segregation at the point of generation. This is critical to ensure safety, regulatory compliance, and environmental protection.[5] All personnel handling this compound must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Disposal Procedures
The disposal protocol for this compound waste is determined by its physical form: liquid, solid, or sharps.
1. Liquid this compound Waste
This category includes unused or expired solutions, contaminated solvents, and aqueous waste from experimental procedures.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Labeling: The container must be labeled "Hazardous Waste - Pharmaceutical" and should identify the contents, including "this compound" and any other chemical constituents.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Do not pour this compound waste down the drain. Arrange for pickup and disposal through your institution's EHS department. The final disposal method for such waste is typically high-temperature incineration.[5][6]
2. Solid this compound Waste
This includes contaminated lab materials such as pipette tips, vials, gloves, bench paper, and any residual powder.
-
Collection: Place all non-sharp solid waste contaminated with this compound into a dedicated, plastic-lined container. These containers should be clearly marked to indicate they contain cytotoxic or potent pharmaceutical waste.[5][7] In many institutions, these are color-coded, often with purple lids or liners.[5][7]
-
Deactivation of Bulk Powder: Small quantities of expired or unused this compound powder should first be dissolved in a suitable solvent and then treated as liquid hazardous waste. This prevents the aerosolization of the potent compound.
-
Labeling: Label the container "Hazardous Waste - Pharmaceutical" with a clear indication that it contains this compound-contaminated materials.
-
Disposal: Once the container is full, seal it securely and arrange for disposal through your institution's EHS department for incineration.
3. Sharps Waste Contaminated with this compound
This category includes needles, syringes, scalpels, and any other sharp object that has come into contact with this compound.
-
Collection: Immediately after use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[8] These containers must also be clearly identified as containing cytotoxic or potent pharmaceutical waste, often through purple coloring.[5][7]
-
Safety: Never overfill sharps containers. Seal them when they are approximately three-quarters full.
-
Disposal: The sealed sharps container is considered hazardous waste and must be collected for high-temperature incineration by a licensed hazardous waste contractor, arranged through your EHS office.
Data Presentation: this compound Waste Streams
| Waste Type | Description | Container Type | Primary Disposal Method |
| Liquid Waste | Unused solutions, contaminated solvents, aqueous waste. | Labeled, leak-proof, chemically compatible container. | High-Temperature Incineration |
| Solid Waste | Contaminated gloves, vials, pipette tips, bench paper, etc. | Labeled, plastic-lined container (often purple-lidded).[5][7] | High-Temperature Incineration |
| Sharps Waste | Contaminated needles, syringes, scalpels, etc. | Puncture-resistant sharps container (often purple).[5][7] | High-Temperature Incineration |
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don appropriate PPE, including double gloves, a lab coat, and respiratory protection if the spill involves powder.
-
Contain the Spill:
-
For Liquid Spills: Cover the spill with absorbent material.
-
For Powder Spills: Gently cover the spill with wetted absorbent paper to avoid raising dust.
-
-
Clean the Area: Working from the outside in, clean the spill area with a suitable deactivating solution or detergent, as recommended by your EHS department.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as solid this compound waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for this compound waste management.
Caption: Decision tree for initial this compound waste segregation.
Caption: Workflow for this compound waste collection and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 04937319 | CAS 1245603-92-2 | PF04937319 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PF-04937319 | Glucokinase | Ambeed.com [ambeed.com]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling Nerigliatin
This document provides crucial safety protocols and logistical plans for the handling and disposal of Nerigliatin, a glucokinase activator intended for research purposes. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the toxic nature of this compound, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Required PPE | Notes |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses | Inspect packaging for any signs of damage or leakage in a designated receiving area. |
| Weighing and Aliquoting (Solid Form) | - Double-gloving (nitrile)- Disposable gown- Safety goggles- N95 respirator | To be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of fine particulates. |
| Solution Preparation and Handling | - Double-gloving (nitrile)- Disposable gown- Safety goggles- Face shield (if splash risk is high) | Handle all solutions within a chemical fume hood. |
| In Vitro / In Vivo Dosing | - Nitrile gloves- Lab coat- Safety glasses | Procedures should be designed to minimize aerosol generation. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles | Follow specific disposal procedures outlined in Section 3. |
Operational Plan for Safe Handling
The following workflow outlines the key stages for safely handling this compound from receipt to disposal. Adherence to this process is critical for minimizing exposure and ensuring laboratory safety.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, and pipette tips.
-
Collect in a designated, sealed, and puncture-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a sealed, leak-proof, and chemically compatible hazardous waste container. Do not overfill.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste - this compound" and any other chemical constituents.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
Toxicological Data Summary
The following table summarizes key toxicological findings for this compound, underscoring the need for cautious handling.
| Endpoint | Finding | Species | Dosage | Reference |
| Neurotoxicity | Axonal degeneration in peripheral (sciatic) nerve | Female Rats | 50 and 1000 mg/kg | [4] |
| Neurotoxicity | Peripheral nerve degeneration | Dogs | 50 and 500 mg/kg | [4] |
| Mortality | Unscheduled deaths | Dogs | 500 mg/kg/day | [4] |
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Spill:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
This guidance is intended for trained laboratory personnel. Always consult your institution's specific safety protocols and the most current safety data sheet information before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
